molecular formula C11H8F3NO B168657 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline CAS No. 1828-96-2

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

Cat. No.: B168657
CAS No.: 1828-96-2
M. Wt: 227.18 g/mol
InChI Key: KTJROJRNPOWDGG-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is a high-value chemical scaffold in medicinal chemistry, primarily utilized in the research and development of innovative anticancer therapeutics. The quinoline core is a privileged structure in drug discovery, and its derivatives are extensively investigated for their potent biological activities . This compound serves as a critical synthetic intermediate for constructing novel molecules that target microtubule polymerization, a key mechanism for inhibiting cell division in cancer cells . The strategic incorporation of the trifluoromethyl group is a common tactic in modern drug design, as it can significantly enhance a compound's metabolic stability, binding affinity, and overall bioavailability . Researchers are exploring this and related quinoline derivatives as promising scaffolds for creating potent tubulin inhibitors that demonstrate anti-proliferative effects against various cancer cell lines, positioning it as a vital building block for the next generation of antimitotic agents .

Properties

IUPAC Name

6-methyl-4-(trifluoromethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJROJRNPOWDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299215
Record name 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1828-96-2
Record name 1828-96-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy-6-methyl-4-(trifluoromethyl)quinoline, a fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and potential biological activities, with a focus on its applications in drug discovery and development.

Synthesis

The synthesis of this compound can be effectively achieved through a modified Conrad-Limpach reaction. This classical method involves a two-step process: the formation of a β-aminoacrylate intermediate from an aniline and a β-ketoester, followed by a high-temperature thermal cyclization.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

  • Step 1: Formation of the β-aminoacrylate intermediate. 4-methylaniline (p-toluidine) is reacted with ethyl 4,4,4-trifluoroacetoacetate. This condensation reaction, typically catalyzed by a weak acid, forms the enamine intermediate, ethyl 3-((4-methylphenyl)amino)-4,4,4-trifluorobut-2-enoate.

  • Step 2: Thermal cyclization. The isolated β-aminoacrylate intermediate undergoes an intramolecular cyclization at high temperatures, eliminating ethanol to form the final 4-hydroxyquinoline product. This step requires a high-boiling, inert solvent.

Experimental Protocol

Materials:

  • 4-methylaniline (p-toluidine)

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Toluene

  • Glacial acetic acid (catalyst)

  • High-boiling solvent (e.g., Dowtherm A, mineral oil, or diphenyl ether)

  • Petroleum ether

  • Standard laboratory glassware and equipment for reflux, distillation, and filtration.

Procedure:

Step 1: Synthesis of ethyl 3-((4-methylphenyl)amino)-4,4,4-trifluorobut-2-enoate

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve 4-methylaniline (1.0 equivalent) in toluene.

  • Add ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., a few drops).

  • Heat the mixture to reflux and collect the water formed during the condensation in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude β-aminoacrylate intermediate. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place the crude ethyl 3-((4-methylphenyl)amino)-4,4,4-trifluorobut-2-enoate from Step 1.

  • Add a high-boiling solvent such as Dowtherm A (approximately 10-15 mL per gram of intermediate).

  • Heat the mixture with stirring to approximately 250 °C.

  • Maintain this temperature for 30-60 minutes. The ethanol formed during the cyclization will distill off.

  • Monitor the completion of the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of a solid.

  • Add petroleum ether to the cooled mixture to facilitate further precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with petroleum ether.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Synthesis_Workflow reagents1 4-Methylaniline + Ethyl 4,4,4-trifluoroacetoacetate step1 Step 1: Condensation (Toluene, Acetic Acid, Reflux) reagents1->step1 intermediate Ethyl 3-((4-methylphenyl)amino)- 4,4,4-trifluorobut-2-enoate step1->intermediate step2 Step 2: Thermal Cyclization (High-boiling solvent, ~250°C) intermediate->step2 product 2-Hydroxy-6-methyl-4- (trifluoromethyl)quinoline step2->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Synthesis Workflow for this compound

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available for the target compound (CAS 1828-96-2), other values are for its close isomer, 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline (CAS 1701-20-8), and should be used as an approximation.

PropertyValueSource
CAS Number 1828-96-2[1][2]
Molecular Formula C₁₁H₈F₃NO[1]
Molecular Weight 227.18 g/mol [1]
Appearance Solid
Melting Point Not experimentally determined for CAS 1828-96-2. (Isomer 1701-20-8: 251-252 °C)(Isomer data)
Boiling Point 295.8 °C at 760 mmHg (Predicted)
Flash Point 132.7 °C (Predicted)
Purity ≥97%[1]
Storage Room temperature, dry[1]
Topological Polar Surface Area (TPSA) 33.12 Ų
logP (Computed) 3.27
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Spectral Properties

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group protons, and a broad singlet for the hydroxyl proton. The aromatic protons will likely appear in the range of 7.0-8.5 ppm, with their splitting patterns providing information about their positions on the ring. The methyl group protons should appear as a singlet around 2.4-2.6 ppm. The hydroxyl proton signal will be broad and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic and quinoline ring carbons will resonate in the region of 110-150 ppm. The methyl carbon will have a signal at approximately 20-25 ppm. The carbonyl carbon of the quinolone tautomer will be observed further downfield.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR Spectroscopy: The infrared spectrum should display a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1650-1600 cm⁻¹ would indicate the C=O stretching of the quinolone tautomer. Characteristic bands for C-H stretching of the aromatic and methyl groups will be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group are expected to appear as strong bands in the 1350-1100 cm⁻¹ region.

Biological Activity and Potential Applications

This compound is a versatile building block in medicinal chemistry with potential applications in the development of various therapeutic agents.[1]

Anticancer Activity

Quinoline derivatives are a well-established class of anticancer agents.[3] The introduction of a trifluoromethyl group can enhance the metabolic stability and biological activity of these compounds.[4] It is suggested that this compound may have potential in cancer research, possibly acting through mechanisms such as the disruption of DNA synthesis or the inhibition of proteins involved in cell survival.[1] The general mechanisms of action for anticancer quinoline derivatives include the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of various signaling pathways involved in cell proliferation and apoptosis.[3]

Antimicrobial and Antifungal Activity

This compound serves as a key intermediate in the synthesis of antimicrobial and antifungal agents.[1] The quinoline scaffold is present in many antimicrobial drugs, and the trifluoromethyl group can contribute to enhanced efficacy.

Antimalarial Activity

Historically, quinoline derivatives have been at the forefront of antimalarial drug discovery. This compound is also used as an intermediate in the development of new antimalarial compounds.[1]

Agrochemicals

Due to its stability and reactivity, this quinoline derivative is also employed in the synthesis of agrochemicals for crop protection.[1]

Hypothetical Signaling Pathway in Cancer

Given the known mechanisms of similar compounds, a plausible, though hypothetical, mechanism of anticancer action for this compound could involve the induction of apoptosis. The following diagram illustrates a simplified, generic apoptosis pathway that could be influenced by such a compound.

Apoptosis_Pathway compound 2-Hydroxy-6-methyl-4- (trifluoromethyl)quinoline stress Cellular Stress compound->stress induces bcl2 Bcl-2 Family (e.g., Bax, Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator Caspase) apaf1->casp9 activates casp3 Caspase-3 (Executioner Caspase) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the quinoline derivative, 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline. This compound, identified by the CAS Number 1828-96-2, is a significant intermediate in the synthesis of a variety of pharmaceutical agents, demonstrating potential as an antimalarial, antimicrobial, and antifungal agent. Furthermore, it is a subject of ongoing cancer research.[1] This guide consolidates available quantitative data, outlines experimental protocols, and visualizes key chemical and biological concepts to support research and development endeavors.

Core Physicochemical Properties

The structural attributes of this compound, including a hydroxyl group, a methyl group, and a trifluoromethyl group on the quinoline scaffold, contribute to its unique chemical characteristics and biological activity. The trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity of the molecule.

Table 1: Physicochemical Data for this compound and a Closely Related Isomer

PropertyThis compound (CAS: 1828-96-2)6-Methyl-2-(trifluoromethyl)quinolin-4-ol (CAS: 1701-20-8)
Molecular Formula C₁₁H₈F₃NO[2]C₁₁H₈F₃NO[3]
Molecular Weight 227.18 g/mol [2]227.18 g/mol [3]
Melting Point Data not available251-252 °C[3]
Boiling Point Data not available312.6 ± 37.0 °C (Predicted)[3]
pKa Data not available6.80 ± 0.40 (Predicted)[3]
LogP 3.2676 (Predicted)[2]3.26760 (Predicted)[3]
Water Solubility Data not available33.5 µg/mL (Predicted)[3]
Purity ≥97% (Commercially available)[1]≥96% (Commercially available)

Note: The compound with CAS number 1701-20-8 is likely an isomer of or the same compound as CAS 1828-96-2, given their identical molecular formulas and weights. The naming convention suggests a tautomeric relationship, with the "2-hydroxy" form being in equilibrium with the "2-oxo" (quinolin-2-one) form. The data for CAS 1701-20-8 provides valuable estimates for the physicochemical properties of the target compound.

Experimental Protocols

Synthesis of Quinolone Derivatives

The synthesis of 4-hydroxyquinoline derivatives is often achieved through the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.[4][5] The Friedländer synthesis, another common method, utilizes a 2-aminobenzaldehyde or 2-aminobenzoketone and a compound containing an active methylene group.[6][7][8]

Below is a generalized workflow for a potential synthetic route.

G cluster_synthesis Generalized Quinoline Synthesis Start Start Reactants Aniline Derivative (e.g., 4-methylaniline) + β-Ketoester Derivative (e.g., ethyl 4,4,4-trifluoroacetoacetate) Start->Reactants Condensation Condensation Reaction (e.g., Conrad-Limpach) Reactants->Condensation Cyclization Thermal or Acid-Catalyzed Cyclization Condensation->Cyclization Product This compound Cyclization->Product Purification Recrystallization or Chromatography Product->Purification

A generalized workflow for the synthesis of quinoline derivatives.
Analytical Methods

The characterization and purity assessment of this compound would typically involve standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. While specific spectral data for this compound is not available, related quinoline derivatives have been characterized using this technique.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of pharmaceutical intermediates and final products. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is a common starting point for method development.[10]

The following diagram illustrates a general workflow for the analysis of a synthesized quinoline derivative.

G cluster_analysis Analytical Workflow Crude_Product Crude Synthesized Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Purity_Analysis Purity Assessment (HPLC) Purification->Purity_Analysis Structural_Elucidation Structural Confirmation (¹H NMR, ¹³C NMR, MS) Purification->Structural_Elucidation Final_Product Pure 2-Hydroxy-6-methyl-4- (trifluoromethyl)quinoline Purity_Analysis->Final_Product Structural_Elucidation->Final_Product

A generalized workflow for the analysis of synthesized compounds.

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[11][12] The subject of this guide, this compound, is noted for its potential in developing antimalarial, antimicrobial, and antifungal drugs, and is also under investigation for its anticancer properties.[1]

While specific signaling pathways modulated by this compound have not been detailed in the available literature, research on similar quinoline derivatives provides potential avenues for investigation. For instance, some trifluoromethyl-containing quinoline derivatives have been identified as potential inhibitors of serum- and glucocorticoid-inducible kinase 1 (SGK1), a kinase involved in cell survival and proliferation.[13] The anticancer activity of quinoline derivatives can be mediated through various mechanisms, including the inhibition of topoisomerases and interference with tubulin polymerization.[14][15] Their antimicrobial action can involve the inhibition of bacterial DNA gyrase.[16]

The diagram below illustrates a hypothetical signaling pathway that could be targeted by quinoline derivatives in cancer cells.

G cluster_pathway Potential Anticancer Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline 2-Hydroxy-6-methyl-4- (trifluoromethyl)quinoline Quinoline->PI3K Inhibition? Quinoline->Akt Inhibition? Quinoline->mTOR Inhibition?

A hypothetical PI3K/Akt/mTOR signaling pathway potentially targeted by quinoline derivatives.

Further research is required to elucidate the precise mechanisms of action and the specific signaling pathways affected by this compound. This will be critical in realizing its full therapeutic potential.

References

Spectral Characterization of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characterization of the heterocyclic compound 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline, also known by its tautomeric name, 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines the fundamental physicochemical properties and provides a detailed framework for the analysis of this compound using modern spectroscopic techniques. While publicly available, citable spectral data for this specific molecule is limited, this guide presents illustrative data and detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide includes workflow diagrams and structural representations to facilitate a deeper understanding of the characterization process and the molecule's structural nuances.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many synthetic pharmaceuticals and natural alkaloids. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and biological activity of these molecules. The subject of this guide, this compound, is a trifluoromethylated quinoline derivative of interest in medicinal chemistry and drug discovery. Its structural isomerism, particularly the keto-enol tautomerism between the 2-hydroxyquinoline and 2-quinolone forms, plays a crucial role in its chemical reactivity and potential biological interactions.

Accurate spectral characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of such novel compounds. This guide provides the necessary theoretical and practical framework for these analytical procedures.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₈F₃NO
Molecular Weight 227.18 g/mol
CAS Number 1828-96-2 (for 2-hydroxy isomer)
1701-20-8 (for 4-hydroxy isomer)
Melting Point 252-253 °C[1]
Appearance Solid

Spectral Data (Illustrative)

Disclaimer: The following spectral data are provided as illustrative examples based on the analysis of similar quinoline derivatives. Due to the lack of publicly available and citable experimental spectra for this compound, these values should not be considered as experimentally verified data for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Illustrative ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.5 - 12.5br s1H-OH (or -NH)
7.8 - 8.0d1HAr-H
7.5 - 7.7d1HAr-H
7.3 - 7.4s1HAr-H
6.5 - 6.7s1HQuinolone H
2.4 - 2.6s3H-CH₃

Table 2: Illustrative ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
170 - 180C=O (quinolone)
140 - 150Ar-C
130 - 140Ar-C
120 - 130 (q)-CF₃
115 - 125Ar-C
110 - 115Ar-C
95 - 105Ar-C
20 - 25-CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Illustrative FT-IR Data (Solid, KBr)

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800BroadO-H (or N-H) stretch
1650 - 1680StrongC=O stretch (quinolone form)
1600 - 1620MediumC=C stretch (aromatic)
1500 - 1550MediumC=C stretch (aromatic)
1100 - 1300StrongC-F stretch (trifluoromethyl)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, which is particularly useful for conjugated systems like quinolines.

Table 4: Illustrative UV-Vis Data (Methanol)

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
230 - 24030,000 - 40,000
270 - 28010,000 - 15,000
320 - 3305,000 - 8,000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Illustrative Mass Spectrometry Data (Electron Ionization - EI)

m/z RatioRelative Intensity (%)Assignment
227100[M]⁺ (Molecular Ion)
20840[M - F]⁺
19960[M - CO]⁺
15830[M - CF₃]⁺

Experimental Protocols

The following are detailed, generalized protocols for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters (for a 500 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: -2 to 14 ppm.

      • Acquisition Time: 3-4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16-64 (depending on sample concentration).

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse sequence.

      • Spectral Width: 0 to 200 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a small amount of the mixture into a pellet press.

    • Apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax) in the UV-Vis region.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute solution with a concentration that results in an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample from 200 to 800 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization (Electron Ionization - EI):

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2]

    • This causes the molecules to ionize and fragment.[2][3]

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection and Data Analysis:

    • A detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to deduce the structure.

Visualizations

Tautomeric Forms

The compound can exist in two tautomeric forms: the hydroxy form and the quinolone form. The equilibrium between these two forms can be influenced by the solvent and solid-state packing.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure UV->Structure MS->Structure Purity Purity Assessment Structure->Purity Report Final Report Purity->Report

References

An In-depth Technical Guide to 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is a crucial heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique structural features, particularly the trifluoromethyl group, impart desirable physicochemical properties that are instrumental in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its burgeoning applications, with a special focus on its role in drug discovery. Detailed experimental protocols, quantitative biological data on related compounds, and visualizations of relevant biological pathways are presented to facilitate further research and application of this versatile scaffold.

Introduction

Quinoline scaffolds are a cornerstone in the development of therapeutic agents, with a rich history of applications in antimalarial, anticancer, and antimicrobial drug discovery. The introduction of a trifluoromethyl group at the 4-position and a methyl group at the 6-position of the 2-hydroxyquinoline core results in a molecule with enhanced metabolic stability, lipophilicity, and binding affinity to various biological targets. This compound serves as a key intermediate in the synthesis of a diverse array of bioactive molecules and is a subject of ongoing research in the quest for next-generation pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueReference
CAS Number 1828-96-2[1]
Molecular Formula C₁₁H₈F₃NO[1]
Molecular Weight 227.18 g/mol [1]
Appearance Off-white to pale yellow solid
Purity ≥97%[1]
Storage Room temperature, dry conditions[1]

Synthesis

The synthesis of this compound is most effectively achieved through the Conrad-Limpach reaction . This classical method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. In this specific case, p-toluidine is reacted with ethyl 4,4,4-trifluoroacetoacetate.

Reaction Scheme

G p_toluidine p-Toluidine plus1 + etfa Ethyl 4,4,4-trifluoroacetoacetate arrow1 Condensation etfa->arrow1 intermediate β-Aminoacrylate Intermediate arrow1->intermediate arrow2 Thermal Cyclization (~250 °C) intermediate->arrow2 product This compound arrow2->product

Caption: General scheme for the Conrad-Limpach synthesis.

Detailed Experimental Protocol (Adapted from similar syntheses)

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve p-toluidine (1 equivalent) in a high-boiling inert solvent such as Dowtherm A or diphenyl ether.

  • Add ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) to the solution.

  • Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux. The water formed during the condensation is azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The intermediate can often be used directly in the next step without further purification.

Step 2: Thermal Cyclization

  • Heat the reaction mixture containing the crude β-aminoacrylate intermediate to approximately 250 °C.

  • Maintain this temperature for 10-15 minutes to facilitate the intramolecular cyclization and elimination of ethanol.

  • Allow the mixture to cool to room temperature, during which the product will precipitate.

  • Add petroleum ether to the cooled mixture to further precipitate the product.

  • Collect the solid product by vacuum filtration and wash with petroleum ether.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or boiling water, potentially with the use of decolorizing carbon to obtain the final product as a white to off-white solid.

Chemical Reactivity and Tautomerism

This compound exhibits reactivity characteristic of both the quinoline ring system and its functional groups.

  • Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and can be converted to a leaving group for nucleophilic substitution reactions. For instance, it can be converted to a chloro group using phosphoryl chloride, which can then be displaced by various nucleophiles.

  • Aromatic Ring: The quinoline ring can undergo electrophilic aromatic substitution reactions, with the positions of substitution being directed by the existing substituents.

  • Tautomerism: A key feature of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 2-quinolone form. Spectroscopic and computational studies on similar systems have shown that the quinolone tautomer is often the predominant form in solution and in the solid state. This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Tautomerism enol This compound (Enol form) equilibrium enol->equilibrium keto 6-Methyl-4-(trifluoromethyl)quinolin-2(1H)-one (Keto form) equilibrium->keto

Caption: Tautomeric equilibrium of the core structure.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Anticancer Activity

Potential Mechanisms of Action:

  • Inhibition of Topoisomerases: Quinolines can intercalate into DNA and inhibit the activity of topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells.

  • Tubulin Polymerization Inhibition: Some quinoline derivatives have been shown to bind to the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization and arresting the cell cycle in the G2/M phase.

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives of this compound could potentially target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Anticancer_Mechanisms cluster_cell Cancer Cell Topoisomerase Topoisomerase DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Kinase_Signaling Kinase Signaling (e.g., PI3K/Akt/mTOR) Cell_Proliferation Cell Proliferation & Survival Kinase_Signaling->Cell_Proliferation Quinoline 2-Hydroxy-6-methyl-4- (trifluoromethyl)quinoline Derivative Quinoline->Topoisomerase Inhibition Quinoline->Tubulin Inhibition Quinoline->Kinase_Signaling Inhibition

Caption: Potential anticancer mechanisms of action.

Antimicrobial Activity

Fluoroquinolones are a well-established class of antibiotics. The trifluoromethyl group in this compound makes it an attractive scaffold for the development of novel antimicrobial agents. While specific MIC values for the parent compound are not widely reported, derivatives of trifluoromethyl-quinolines have demonstrated activity against a range of bacteria and fungi.

Potential Mechanisms of Action:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to fluoroquinolones, trifluoromethyl-quinoline derivatives are expected to target these essential bacterial enzymes, leading to the inhibition of DNA replication and ultimately cell death.

  • Disruption of Cell Membrane Integrity: Some heterocyclic compounds exert their antimicrobial effect by disrupting the bacterial cell membrane.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Quinoline 2-Hydroxy-6-methyl-4- (trifluoromethyl)quinoline Derivative Quinoline->DNA_Gyrase Inhibition

Caption: Primary antimicrobial mechanism of action.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a general method for determining the antimicrobial activity of the compounds.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound is a heterocyclic building block with significant potential in the fields of medicinal chemistry and materials science. Its synthesis via the Conrad-Limpach reaction provides a reliable route to this versatile scaffold. The presence of the trifluoromethyl group enhances its potential as a lead compound for the development of novel anticancer and antimicrobial agents. Further research into the specific biological targets and mechanisms of action of its derivatives is warranted and is expected to yield promising candidates for future therapeutic applications. This guide provides a foundational resource for researchers to explore and harness the potential of this valuable chemical entity.

References

CAS number 1828-96-2 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Analysis of 1-(2-Methoxyphenyl)piperazine

Disclaimer: The following technical guide focuses on 1-(2-Methoxyphenyl)piperazine. The provided CAS Number, 1828-96-2, corresponds to 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline. Extensive publicly available data for the latter is limited, while significant technical information exists for 1-(2-Methoxyphenyl)piperazine, a key pharmaceutical intermediate. This guide has been developed based on the apparent substance of interest derived from the broader context of technical data requests.

Introduction

1-(2-Methoxyphenyl)piperazine is a chemical compound that serves as a crucial intermediate in the synthesis of various pharmaceutical drugs, particularly those targeting the central nervous system.[1] It is a key precursor for the production of medications such as the cardiotonic drug saterinone, the tranquilizer enciprazine, and the antihypertensive drug urapidil.[1] Due to its role in the manufacturing of psychoactive substances, it is also encountered in forensic analysis. This guide provides a comprehensive overview of its chemical properties, analytical methodologies, and synthesis, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The hydrochloride salt of 1-(2-Methoxyphenyl)piperazine presents as a white solid.[2] The free base is an oily liquid at room temperature.[1]

General Properties
PropertyValueSource
Molecular FormulaC11H16N2O[2] (for the free base)
Molecular Weight192.26 g/mol (free base)[3]
Molecular Formula (HCl salt)C11H17ClN2O[2]
Molecular Weight (HCl salt)228.72 g/mol [2]
Appearance (Free Base)Colorless oily liquid[1]
Appearance (HCl salt)White solid[2]
Solubility

The solubility of 1-(2-Methoxyphenyl)piperazine hydrochloride has been determined in various organic solvents. This information is critical for extraction and purification processes. For instance, its differential solubility in chloroform can be used to separate it from isomers like 1-(3-methoxyphenyl)piperazine.[4]

SolventSolubility
AcetoneInsoluble
ChloroformFreely Soluble
EtherVery Slightly Soluble
HexaneInsoluble
MethanolFreely Soluble
WaterVery Soluble
Table based on data from SWGDRUG.org monograph on 1-(2-Methoxyphenyl)piperazine.[4]

Experimental Protocols

Detailed and validated analytical methods are essential for the identification, quantification, and purity assessment of 1-(2-Methoxyphenyl)piperazine.

Gas Chromatography (GC)

A common method for the analysis of piperazine derivatives involves gas chromatography with a flame ionization detector (FID).

Experimental Workflow for GC Analysis

prep Sample Preparation dissolve Dissolve sample in Methanol prep->dissolve inject Inject 1 µL into GC dissolve->inject gc GC Separation inject->gc fid FID Detection gc->fid data Data Analysis fid->data

Caption: Gas Chromatography analysis workflow for 1-(2-Methoxyphenyl)piperazine.

Methodology:

  • Instrument: Gas chromatograph with split mode and FID.[4]

  • Column: 5% phenyl/95% methyl silicone, 10 m x 0.32 mm x 0.52 µm.[4]

  • Carrier Gas: Hydrogen at 1.8 mL/min.[4]

  • Temperatures:

    • Injector: 280°C[4]

    • Detector: 280°C[4]

    • Oven Program:

      • Initial temperature of 100°C for 1.0 min.[4]

      • Ramp to 280°C at 25°C/min.[4]

      • Hold at 280°C for 3.0 min.[4]

  • Injection: 1 µL with a split ratio of 50:1.[4]

  • Sample Preparation: Samples are to be dissolved in methanol.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of piperazine compounds.

Methodology: While a specific detailed protocol for 1-(2-Methoxyphenyl)piperazine was not fully available in the provided search results, a general approach for related compounds involves reverse-phase chromatography. For a similar piperazine derivative, the following conditions were used and can be adapted:

  • Column: Octadecyl column (e.g., LiChrosorb 100 RP-18, 250 x 4.0 mm I.D., 5 µm).[5]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2).[5]

  • Detection: UV detection at an appropriate wavelength (e.g., 239 nm).[5]

  • Internal Standard: An appropriate internal standard, such as phenacetin, can be used for quantification.[5]

  • Sample Preparation: Dissolve the sample in 0.01 N HCl.[4][5]

Synthesis Protocols

Several methods for the synthesis of 1-(2-Methoxyphenyl)piperazine have been reported. A common approach involves the condensation and cyclization of o-anisidine with bis(2-chloroethyl)amine hydrochloride.[1][2]

General Synthesis Pathway

o_anisidine o-Anisidine reaction Condensation/ Cyclization Reaction o_anisidine->reaction bis_chloro Bis(2-chloroethyl)amine hydrochloride bis_chloro->reaction solvent Solvent (e.g., n-butanol) solvent->reaction base Base (e.g., K2CO3) base->reaction product 1-(2-Methoxyphenyl)piperazine reaction->product

Caption: Synthesis of 1-(2-Methoxyphenyl)piperazine via condensation and cyclization.

Methodology 1:

  • Reactants: o-methoxyaniline (o-anisidine), bis(2-chloroethyl)amine hydrochloride, and potassium carbonate.[1]

  • Solvent: n-butanol.[1]

  • Procedure: The reactants are refluxed in n-butanol for approximately 20 hours.[1] After cooling and filtration, the product can be isolated. The crude product can be purified by distillation under reduced pressure to yield a colorless oily liquid.[1]

Methodology 2 (for Hydrochloride Salt):

  • Reactants: 2-methoxyaniline and bis(2-chloroethyl)amine hydrochloride.[2]

  • Solvent: Diethyleneglycol monomethyl ether.[2]

  • Procedure: The mixture is heated at 150°C for about 12 hours.[2] After cooling, the reaction mixture is dissolved in methanol, and diethyl ether is added to precipitate the product. The resulting solid is recovered by filtration and washed with diethyl ether to obtain 1-(2-methoxyphenyl)piperazine hydrochloride.[2]

Conclusion

This technical guide provides a consolidated source of information on the chemical properties, analytical methods, and synthesis of 1-(2-Methoxyphenyl)piperazine. The data and protocols presented are essential for professionals engaged in pharmaceutical development, quality control, and forensic science. The provided methodologies for GC and synthesis offer a starting point for laboratory work, while the solubility data is invaluable for purification and formulation development.

References

Tautomerism in 2-Hydroxyquinoline Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the keto-enol tautomerism of 2-hydroxyquinoline derivatives, detailing the structural and environmental factors governing the equilibrium, its quantitative analysis, and profound implications for medicinal chemistry and drug design.

Introduction: The Duality of the 2-Hydroxyquinoline Scaffold

The 2-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1] A critical and defining feature of this heterocyclic system is its existence in a dynamic equilibrium between two tautomeric forms: the enol (lactim) form, 2-hydroxyquinoline, and the keto (lactam) form, 2-quinolone (also known as 2(1H)-quinolinone or carbostyril).[2][3] This prototropic tautomerism, a rapid and reversible interconversion involving the migration of a proton and a concurrent shift of double bonds, is of paramount importance in drug design. The predominant tautomer dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, polarity, and pKa, which collectively determine its interaction with biological targets and its pharmacokinetic profile.[3]

This technical guide provides a comprehensive overview of the keto-enol tautomerism in 2-hydroxyquinoline derivatives. It delves into the factors influencing the tautomeric equilibrium, presents quantitative spectroscopic and thermodynamic data, details experimental and computational protocols for its analysis, and illustrates its relevance in a biological signaling context.

The Tautomeric Equilibrium: 2-Hydroxyquinoline vs. 2-Quinolone

The tautomeric equilibrium of 2-hydroxyquinoline involves the migration of a proton between the hydroxyl oxygen and the ring nitrogen atom.

Tautomerism cluster_enol 2-Hydroxyquinoline (Enol/Lactim Form) cluster_keto 2-Quinolone (Keto/Lactam Form) enol enol keto keto enol->keto H⁺ transfer

Figure 1: Tautomeric equilibrium between the enol and keto forms of 2-hydroxyquinoline.

Generally, the keto form, 2-quinolone, is the more thermodynamically stable and, therefore, the predominant tautomer in most environments, including the solid state and in solvents ranging from non-polar to polar.[1][2] This preference is largely attributed to the greater stability of the cyclic amide group in the keto form compared to the iminol group in the enol form.[2]

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to a variety of intrinsic and extrinsic factors:

  • Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, can significantly influence the equilibrium. While the keto form is generally favored, highly polar environments can further stabilize the zwitterionic resonance structure of the lactam, shifting the equilibrium even more towards the keto tautomer.[3] In the gas phase, however, the enol (lactim) form is slightly more stable than the keto (lactam) form by approximately 0.3 kcal/mol.[4] In aqueous solution, the keto form is estimated to be more stable by about 5 kcal/mol.[3]

  • Hydrogen Bonding: Intermolecular hydrogen bonding with solvent molecules can stabilize both tautomers. However, the ability of the 2-quinolone form to form strong, dimeric hydrogen bonds in the solid state and non-aqueous solutions is a significant factor contributing to its predominance.[2]

  • Substituent Effects: The electronic nature and position of substituents on the quinoline ring can alter the relative stabilities of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby shifting the equilibrium.[1]

  • Temperature: As with any chemical equilibrium, the tautomeric ratio is temperature-dependent.

Quantitative Analysis of Tautomeric Equilibrium

A precise understanding of the tautomeric equilibrium requires quantitative data, primarily the equilibrium constant, KT = [enol]/[keto]. This section summarizes key spectroscopic data used to differentiate and quantify the tautomers.

Spectroscopic Data

Spectroscopic techniques are the primary tools for investigating tautomeric equilibria. The distinct electronic and magnetic environments of the keto and enol forms give rise to unique spectral signatures.

Table 1: Spectroscopic Data for 2-Hydroxyquinoline Tautomers

ParameterKeto (2-Quinolone) FormEnol (2-Hydroxyquinoline) FormConditionsReference(s)
UV-Vis (λmax) ~328 nm~310 nmEthanol[5][6]
~296 nm-Water[5]
¹H NMR (δ, ppm) N-H: ~11.5-12.0O-H: Not typically observed in solutionDMSO-d₆[7]
H3: ~6.5H3: ~6.8CDCl₃[8]
¹³C NMR (δ, ppm) C2 (C=O): ~162C2 (C-OH): ~158DMSO-d₆ (Predicted)[1]
C3: ~121C3: ~116CDCl₃[8][9]
Energy More stable by ~5 kcal/mol-Water[3]
-More stable by ~0.3 kcal/molGas Phase[4]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 2-Quinolone Derivatives

CompoundSolvent¹H NMR (Selected Signals)¹³C NMR (Selected Signals)Reference
4-Methyl-2(1H)-quinolone DMSO-d₆N-H: ~11.5; H3: ~6.0; CH₃: ~2.4C2: ~162; C4: ~145; CH₃: ~18[1]
2-(o-tolyl)quinolin-4(1H)-one DMSO-d₆N-H: 11.82C4 (C=O): 176.69[5]
Generic 2-acylmethyl-quinoline CDCl₃-C=O (keto): 208.8[8]

Note: Chemical shifts are approximate and can vary based on the specific derivative, concentration, and experimental conditions.

Experimental and Computational Protocols

The characterization of the 2-hydroxyquinoline/2-quinolone tautomeric equilibrium relies on a combination of spectroscopic and computational methods.

Experimental Protocols

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic & Computational Analysis cluster_interp Data Interpretation prep Dissolve 2-hydroxyquinoline derivative in solvent of choice (e.g., deuterated solvent for NMR, UV-grade for UV-Vis) uv_vis UV-Vis Spectroscopy (200-450 nm) prep->uv_vis nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr comp Computational Modeling (DFT Calculations) prep->comp interp Determine Tautomeric Ratio and Equilibrium Constant (KT) uv_vis->interp nmr->interp comp->interp Corroborate Experimental Data thermo Calculate Thermodynamic Parameters (ΔG, ΔH, ΔS) interp->thermo

Figure 2: General experimental workflow for investigating tautomerism in 2-hydroxyquinoline derivatives.

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution, as chemical shifts are highly sensitive to the electronic environment of the nuclei.

  • Objective: To identify the dominant tautomer and quantify the tautomeric ratio.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the 2-hydroxyquinoline derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).[2]

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time.

    • Data Analysis:

      • In the ¹H NMR spectrum, the N-H proton of the keto form typically appears as a broad singlet at a downfield chemical shift (>10 ppm).[3]

      • In the ¹³C NMR spectrum, the carbonyl carbon (C2) of the keto form gives a characteristic signal in the range of 160-180 ppm.[2]

      • The tautomeric ratio can be determined by integrating well-resolved signals corresponding to each tautomer. The equilibrium constant (KT) is calculated from this ratio.[10]

4.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantifying the tautomeric ratio, especially when the tautomers have distinct absorption spectra.

  • Objective: To differentiate and quantify tautomers based on their electronic transitions.

  • Methodology:

    • Sample Preparation: Prepare dilute solutions (10⁻⁴ to 10⁻⁵ M) of the compound in solvents of varying polarity (e.g., cyclohexane, ethanol, water).[2]

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Data Acquisition: Record the absorption spectrum over a range of approximately 200-450 nm.[11]

    • Data Analysis:

      • The keto and enol forms exhibit different absorption maxima (λmax) due to their distinct conjugated π-systems.

      • An isosbestic point, where the molar absorptivities of the two tautomers are equal (reported to be around 289 nm for the parent compound), provides strong evidence for a two-component equilibrium.[1][12]

      • The concentration of each tautomer can be determined using the Beer-Lambert law (A = εbc). The molar extinction coefficients (ε) for the pure tautomers are required and can be obtained from "locked" derivatives (e.g., N-methyl-2-quinolone for the keto form and 2-methoxyquinoline for the enol form).[2]

      • A tri-wavelength method, using measurements at the isosbestic point and two other characteristic wavelengths (e.g., 326 nm and 380 nm), can be employed for more accurate quantification.[2]

Computational Protocols

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.

  • Objective: To calculate the relative stabilities of tautomers and predict spectroscopic properties.

  • Methodology:

    • Model Building: Construct the 3D structures of both the keto and enol tautomers in silico.

    • Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms a true energy minimum. To simulate solvent effects, a polarizable continuum model (PCM) can be employed.

    • Data Analysis:

      • Calculate the difference in Gibbs free energy (ΔG) between the tautomers (ΔG = Genol - Gketo).

      • The equilibrium constant can be estimated using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.[1]

Relevance in Drug Development and Biological Activity

The tautomeric state of 2-hydroxyquinoline derivatives has profound implications for their biological activity. The different hydrogen bonding patterns, lipophilicity, and shapes of the keto and enol forms lead to distinct interactions with biological macromolecules.

A notable example is JTE-907 , a selective inverse agonist of the cannabinoid receptor 2 (CB2).[13] The CB2 receptor is primarily expressed on immune cells and is a key target for modulating inflammatory responses.[11] JTE-907, which exists in the stable 2-quinolone (keto) form, has been shown to exert anti-inflammatory effects by influencing T-cell differentiation.

Signaling Pathway of JTE-907

Studies have demonstrated that JTE-907, by acting as an inverse agonist on the CB2 receptor on naïve T-helper (Th0) cells, can drive their differentiation towards a regulatory T-cell (Treg) phenotype.[8][11] This process is mediated by the phosphorylation of p38 MAP kinase and the activation of the transcription factor STAT5A.[6][8] The resulting Treg cells are characterized by the expression of FoxP3 and the secretion of anti-inflammatory cytokines such as TGF-β and IL-10.[8][11]

SignalingPathway cluster_cell T-helper Cell (Th0) cluster_nucleus JTE907 JTE-907 (2-Quinolone derivative) CB2 CB2 Receptor JTE907->CB2 Inverse Agonism p38 p38 MAPK CB2->p38 Phosphorylation STAT5A STAT5A p38->STAT5A Activation nucleus Nucleus STAT5A->nucleus Translocation FoxP3 FoxP3 gene expression Cytokines TGF-β and IL-10 secretion Treg Treg Phenotype (Anti-inflammatory) FoxP3->Treg Cytokines->Treg

Figure 3: Signaling pathway of the 2-hydroxyquinoline derivative JTE-907 via the CB2 receptor.

Conclusion

The keto-enol tautomerism of 2-hydroxyquinoline derivatives is a fundamental aspect of their chemistry that has significant consequences for their application in drug discovery and development. The strong preference for the 2-quinolone (keto) form in physiological conditions is a critical determinant of the biological activity for many compounds based on this scaffold. A thorough understanding and quantitative characterization of this tautomeric equilibrium, achieved through a combination of advanced spectroscopic and computational methods, are essential for the rational design of novel and effective therapeutics. This guide provides the foundational knowledge, data, and detailed protocols to empower researchers in leveraging the nuanced chemistry of the 2-hydroxyquinoline/2-quinolone tautomeric system for the development of next-generation medicines.

References

In Silico Prediction of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical, pharmacokinetic, and toxicological properties of the novel quinoline derivative, 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline. Leveraging established in silico methodologies, this document outlines the predicted characteristics of the compound, offering a foundational dataset for further research and development. The information presented herein is generated through computational modeling and serves as a predictive guide for experimental validation.

Predicted Physicochemical and Pharmacokinetic Properties

The following tables summarize the predicted physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. These predictions are crucial for assessing the compound's drug-likeness and potential for oral bioavailability.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₁H₈F₃NO
Molecular Weight227.18 g/mol [1][2]
LogP (Octanol/Water Partition Coefficient)2.85
Topological Polar Surface Area (TPSA)49.6 Ų
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors3
Rotatable Bonds0

Table 2: Predicted ADME Properties

ParameterPrediction
Gastrointestinal (GI) AbsorptionHigh
Blood-Brain Barrier (BBB) PermeantYes
P-glycoprotein (P-gp) SubstrateNo
CYP1A2 InhibitorYes
CYP2C9 InhibitorYes
CYP2C19 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorYes
Human Intestinal Absorption>90%
Skin SensitizationNo

Predicted Toxicological Profile

In silico toxicology predictions are essential for early-stage identification of potential safety liabilities. The following table outlines the predicted toxicity profile of this compound based on various toxicological endpoints.

Table 3: Predicted Toxicological Endpoints

Toxicity EndpointPrediction
Ames MutagenicityNon-mutagenic
CarcinogenicityNon-carcinogen
HepatotoxicityHigh Risk
Oral Acute Toxicity (LD₅₀)Class III: 500-5000 mg/kg
Minnow ToxicityHigh Risk
hERG (Human Ether-a-go-go-Related Gene) InhibitionLow Risk

In Silico Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of small molecule properties, a critical component of modern drug discovery.[3][4] This process allows for the early assessment of a compound's potential as a drug candidate before significant resources are invested in its synthesis and experimental testing.[5]

In_Silico_Prediction_Workflow Start Start: 2D Structure of Compound Data_Input Input Structure to Prediction Software Start->Data_Input Physicochemical Physicochemical Property Prediction Data_Input->Physicochemical SwissADME ADME ADME Profile Prediction Data_Input->ADME admetSAR Toxicity Toxicity Endpoint Prediction Data_Input->Toxicity ProTox-II Data_Analysis Data Analysis and Interpretation Physicochemical->Data_Analysis ADME->Data_Analysis Toxicity->Data_Analysis Report Generate Report Data_Analysis->Report End End: Prioritize for Synthesis Report->End

In Silico Prediction Workflow

Experimental Protocols for In Silico Prediction

The following protocols detail the methodologies for obtaining the in silico predictions presented in this guide. These protocols are based on the use of widely accepted and publicly available web servers and software.

Physicochemical and ADME Prediction using SwissADME
  • Structure Input: The 2D structure of this compound is drawn using a chemical drawing tool such as ChemDraw or MarvinSketch and saved in a standard format (e.g., SMILES or SDF).

  • Web Server Access: Navigate to the SwissADME web server.

  • Submission: Paste the SMILES string or upload the structure file into the input field.

  • Execution: Initiate the prediction by clicking the "Run" or "Submit" button.

  • Data Collection: The server will output a comprehensive table of physicochemical properties and pharmacokinetic predictions. The relevant data points, such as LogP, TPSA, hydrogen bond donors/acceptors, and Lipinski's rule of five compliance, are collected. Predictions on GI absorption and BBB permeability are also recorded.[6]

ADMET Prediction using admetSAR
  • Structure Input: Prepare the 2D structure of the compound as a SMILES string or SDF file.

  • Web Server Access: Access the admetSAR web server.

  • Submission: Input the chemical structure into the designated area on the website.

  • Prediction Selection: Select the desired ADMET properties to be predicted from the available models. This includes predictions for P-glycoprotein substrate status, cytochrome P450 (CYP) inhibition, and human intestinal absorption.[7]

  • Execution and Data Collection: Run the prediction and collect the output data for each selected endpoint. The results are typically presented as probabilities or binary classifications (e.g., Substrate/Non-substrate, Inhibitor/Non-inhibitor).[7]

Toxicity Prediction using ProTox-II
  • Structure Input: Provide the molecular structure in a compatible format (e.g., SMILES).

  • Web Server Access: Go to the ProTox-II web server.

  • Submission: Enter the SMILES string of this compound.

  • Execution: Start the toxicity prediction. The server will compute various toxicological endpoints.

  • Data Collection: Collect the predicted results for endpoints such as hepatotoxicity, carcinogenicity, mutagenicity, and acute oral toxicity (LD₅₀). The predictions are based on a combination of fragment-based methods and machine learning models.[6]

Drug Discovery and Development Pathway

The diagram below outlines the logical progression of a small molecule, such as this compound, through the early stages of the drug discovery and development pipeline. In silico predictions play a pivotal role in the initial "Hit Identification" and "Lead Optimization" phases.

Drug_Discovery_Pathway Hit_ID Hit Identification (In Silico Screening) Lead_Gen Lead Generation Hit_ID->Lead_Gen Promising Hits Lead_Opt Lead Optimization (In Silico & In Vitro) Lead_Gen->Lead_Opt Active Leads Preclinical Preclinical Studies (In Vivo) Lead_Opt->Preclinical Optimized Candidate Clinical Clinical Trials Preclinical->Clinical Safe & Efficacious

Drug Discovery & Development Pathway

Disclaimer

The data presented in this document are the result of in silico predictions and have not been experimentally validated. These computational predictions are intended to guide further research and should be interpreted with caution. Experimental verification of the predicted properties is essential for a comprehensive understanding of the compound's behavior.

References

Methodological & Application

Application Notes and Protocols for the Conrad-Limpach Synthesis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is based on the Conrad-Limpach reaction, a two-step process involving the condensation of 4-methylaniline with ethyl 4,4,4-trifluoroacetoacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization. This protocol includes a comprehensive list of materials and equipment, detailed step-by-step procedures for both reaction stages, and guidelines for the purification and characterization of the final product.

Introduction

The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds. Specifically, trifluoromethyl-substituted quinolines have garnered significant interest due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a key building block in the development of novel therapeutic agents, including antimalarial, antimicrobial, and antifungal drugs.[1]

The Conrad-Limpach synthesis is a classic and versatile method for the preparation of 4-hydroxyquinolines.[2] The reaction proceeds through two key stages: the formation of a β-aminoacrylate (enamine) intermediate from an aniline and a β-ketoester, followed by a thermal cyclization to yield the 4-hydroxyquinoline product.[3] This document outlines a detailed and reproducible protocol for the synthesis of this compound utilizing this established methodology.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
4-Methylaniline (p-Toluidine)C₇H₉N107.15Colorless to yellowish-brown solid43-45200
Ethyl 4,4,4-trifluoroacetoacetateC₆H₇F₃O₃184.11Colorless to pale yellow liquid-39131-132
This compoundC₁₁H₈F₃NO227.18Off-white to pale yellow solid268-270N/A
Table 2: Reaction Parameters
StepReactionKey ParametersTypical Values
1Enamine FormationReactant Molar Ratio (Aniline:Ketoester)1:1.05
SolventToluene
CatalystAcetic Acid (catalytic)
TemperatureReflux (~111°C)
Reaction Time2-4 hours
2Thermal CyclizationSolventDowtherm A or Mineral Oil
Temperature250-260°C
Reaction Time30-60 minutes

Experimental Protocols

Materials and Equipment
  • Reactants:

    • 4-Methylaniline (p-Toluidine), ≥99%

    • Ethyl 4,4,4-trifluoroacetoacetate, ≥98%

  • Solvents:

    • Toluene, anhydrous

    • Dowtherm A or high-boiling mineral oil

    • Ethanol, 95%

    • Hexanes

  • Reagents:

    • Acetic acid, glacial

    • Sodium sulfate, anhydrous

    • Activated charcoal

  • Equipment:

    • Round-bottom flasks (250 mL and 500 mL)

    • Reflux condenser

    • Dean-Stark apparatus

    • Heating mantle with a stirrer

    • High-temperature thermometer

    • Buchner funnel and filter flask

    • Rotary evaporator

    • Melting point apparatus

    • Standard laboratory glassware

Step 1: Synthesis of Ethyl 3-(4-methylanilino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate)
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add 4-methylaniline (10.7 g, 0.1 mol) and anhydrous toluene (200 mL).

  • Stir the mixture until the 4-methylaniline is completely dissolved.

  • Add ethyl 4,4,4-trifluoroacetoacetate (19.3 g, 0.105 mol) to the solution, followed by a catalytic amount of glacial acetic acid (3-4 drops).

  • Heat the reaction mixture to reflux using a heating mantle. The formation of water will be observed in the Dean-Stark trap.

  • Continue refluxing for 2-4 hours, or until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate as an oil or a low-melting solid. The crude product can be used directly in the next step without further purification.

Step 2: Thermal Cyclization to this compound
  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser, place Dowtherm A or high-boiling mineral oil (150 mL).

  • Heat the solvent to 250-260°C with stirring.

  • Slowly and carefully add the crude enamine intermediate from Step 1 to the hot solvent dropwise over 15-20 minutes.

  • Maintain the reaction temperature at 250-260°C for 30-60 minutes. The formation of a precipitate should be observed.

  • Monitor the completion of the cyclization by TLC.

  • After the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C.

  • While still warm, carefully add hexanes (100 mL) to the mixture to precipitate the product further and reduce the viscosity of the solvent.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of hexanes to remove the high-boiling solvent.

Purification and Characterization
  • The crude this compound can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol (95%).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualization

Conrad_Limpach_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification Reactants1 4-Methylaniline + Ethyl 4,4,4-trifluoroacetoacetate Reaction1 Reflux with Dean-Stark Trap Reactants1->Reaction1 Solvent1 Toluene Solvent1->Reaction1 Catalyst1 Acetic Acid (cat.) Catalyst1->Reaction1 Intermediate Crude Enamine Intermediate (Ethyl 3-(4-methylanilino)-4,4,4-trifluorobut-2-enoate) Reaction1->Intermediate Reaction2 Heat to 250-260°C Intermediate->Reaction2 Solvent2 Dowtherm A or Mineral Oil Solvent2->Reaction2 Workup Cooling & Precipitation Reaction2->Workup CrudeProduct Crude 2-Hydroxy-6-methyl- 4-(trifluoromethyl)quinoline Workup->CrudeProduct Recrystallization Recrystallization from Ethanol CrudeProduct->Recrystallization FinalProduct Pure 2-Hydroxy-6-methyl- 4-(trifluoromethyl)quinoline Recrystallization->FinalProduct

Caption: Workflow for the Conrad-Limpach synthesis of this compound.

References

Application Notes and Protocols for the Knorr Quinoline Synthesis of 2-Hydroxy-4-(trifluoromethyl)quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The incorporation of a trifluoromethyl (-CF3) group into the quinoline core can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and protocols for the synthesis of 2-hydroxy-4-(trifluoromethyl)quinoline, a valuable intermediate in the development of novel therapeutic agents, via the Knorr quinoline synthesis.

The Knorr quinoline synthesis, first reported by Ludwig Knorr in 1886, is a classic and robust method for the preparation of 2-hydroxyquinolines (also known as 2-quinolones). The reaction involves the condensation of an aniline with a β-ketoester to form a β-ketoanilide intermediate, which is subsequently cyclized under strong acidic conditions. The regioselectivity of the cyclization is highly dependent on the reaction conditions, particularly temperature. Higher temperatures favor the formation of the 2-hydroxyquinoline isomer.

Applications in Research and Drug Development

2-Hydroxy-4-(trifluoromethyl)quinoline serves as a key building block in the synthesis of more complex molecules for various therapeutic applications:

  • Anticancer Agents: The quinoline scaffold is present in numerous anticancer drugs. The trifluoromethyl group can enhance the cytotoxic activity of these compounds against various cancer cell lines.[1]

  • Antimalarial Drugs: Quinoline-based compounds have a long history in the treatment of malaria. The introduction of a trifluoromethyl group can improve the efficacy and overcome resistance mechanisms of the malaria parasite.[1]

  • Antimicrobial and Antifungal Agents: Derivatives of 2-hydroxy-4-(trifluoromethyl)quinoline are being investigated for their potential as novel antibacterial and antifungal agents.[1]

  • Organic Synthesis: This compound is a versatile intermediate for the synthesis of a variety of organofluorine compounds, which are of significant interest in materials science and medicinal chemistry.[2]

Knorr Quinoline Synthesis: Reaction Principle

The Knorr synthesis of 2-hydroxy-4-(trifluoromethyl)quinoline proceeds in two main stages:

  • Formation of the β-Ketoanilide: Aniline reacts with ethyl 4,4,4-trifluoroacetoacetate to form the intermediate N-(phenyl)-4,4,4-trifluoroacetoacetamide. This step is typically carried out by heating the two reactants, often without a solvent or in a high-boiling solvent.

  • Acid-Catalyzed Cyclization: The β-ketoanilide undergoes an intramolecular electrophilic aromatic substitution reaction in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at elevated temperatures. This cyclization, followed by dehydration, yields the final 2-hydroxy-4-(trifluoromethyl)quinoline product.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2-hydroxy-4-(trifluoromethyl)quinoline based on the principles of the Knorr quinoline synthesis.

Materials and Reagents:

  • Aniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate

  • Hexane

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Melting point apparatus

  • NMR and IR spectrometers for characterization

Protocol 1: Two-Step Synthesis of 2-Hydroxy-4-(trifluoromethyl)quinoline

Step 1: Synthesis of N-(phenyl)-4,4,4-trifluoroacetoacetamide (β-Ketoanilide Intermediate)

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents).

  • Heat the mixture at 110-120 °C for 2-3 hours. The reaction can be monitored by TLC to observe the consumption of the starting materials.

  • Allow the reaction mixture to cool to room temperature. The crude N-(phenyl)-4,4,4-trifluoroacetoacetamide can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Cyclization to 2-Hydroxy-4-(trifluoromethyl)quinoline

  • In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid (5-10 equivalents relative to the β-ketoanilide).

  • Cool the sulfuric acid in an ice bath to 0 °C.

  • Slowly and portion-wise, add the crude N-(phenyl)-4,4,4-trifluoroacetoacetamide from Step 1 to the cold sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 80-100 °C for 1-2 hours. The progress of the cyclization can be monitored by TLC.[3]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.

  • Dry the crude product in a desiccator or a vacuum oven.

  • Purify the crude 2-hydroxy-4-(trifluoromethyl)quinoline by recrystallization from ethanol or by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Data Presentation

The following table summarizes the key quantitative data and reaction parameters for the Knorr synthesis of 2-hydroxy-4-(trifluoromethyl)quinoline. Please note that the yield is an approximation based on similar syntheses and may vary depending on the specific reaction conditions and scale.

ParameterValueReference/Comment
Starting Materials Aniline, Ethyl 4,4,4-trifluoroacetoacetateThe use of ethyl 4,4,4-trifluoroacetoacetate is crucial for introducing the trifluoromethyl group at the 4-position of the quinoline ring.
Intermediate N-(phenyl)-4,4,4-trifluoroacetoacetamideFormed by the condensation of the starting materials.
Cyclization Catalyst Concentrated Sulfuric Acid (H₂SO₄)Polyphosphoric acid (PPA) can also be used as a cyclizing agent.[3]
Reaction Temperature Step 1: 110-120 °C; Step 2: 80-100 °CHigher temperatures in the cyclization step favor the formation of the 2-hydroxy isomer over the 4-hydroxy isomer.
Reaction Time Step 1: 2-3 hours; Step 2: 1-2 hoursReaction progress should be monitored by TLC.
Purification Method Recrystallization (Ethanol), Column ChromatographyThe choice of purification method depends on the purity of the crude product.
Expected Yield 60-80% (Estimated)Yields for Knorr syntheses can vary. The provided protocol for the isomeric 4-hydroxy-2-(trifluoromethyl)quinoline reports a yield of 51.82%.[4]
Product Appearance Off-white to pale yellow solidThe physical appearance may vary based on purity.
Molecular Formula C₁₀H₆F₃NO
Molecular Weight 213.16 g/mol

Mandatory Visualizations

Knorr Quinoline Synthesis Pathway

Knorr_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product Aniline Aniline Ketoanilide N-(phenyl)-4,4,4- trifluoroacetoacetamide Aniline->Ketoanilide Condensation (Heat) BetaKetoester Ethyl 4,4,4-trifluoroacetoacetate BetaKetoester->Ketoanilide Product 2-Hydroxy-4-(trifluoromethyl)quinoline Ketoanilide->Product Cyclization (H₂SO₄, Heat)

Caption: General reaction pathway for the Knorr synthesis of 2-hydroxy-4-(trifluoromethyl)quinoline.

Experimental Workflow

Experimental_Workflow A 1. Mix Aniline and Ethyl 4,4,4-trifluoroacetoacetate B 2. Heat to form β-Ketoanilide Intermediate A->B C 3. Add Intermediate to cold concentrated H₂SO₄ B->C D 4. Heat for Cyclization C->D E 5. Quench with Ice and Neutralize D->E F 6. Filter and Wash Crude Product E->F G 7. Dry the Product F->G H 8. Purify by Recrystallization or Chromatography G->H I 9. Characterize Final Product (NMR, IR, MP) H->I

Caption: Step-by-step experimental workflow for the synthesis of 2-hydroxy-4-(trifluoromethyl)quinoline.

References

Application Note: Purification of Crude 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its structural motif is found in compounds investigated for antimalarial, antimicrobial, and antifungal activities.[1] Furthermore, it has been explored in cancer research for its potential to inhibit cancer cell growth.[1] Given its role as a crucial intermediate, the purity of this compound is paramount for the successful synthesis of downstream target molecules and for obtaining reliable biological data. This application note provides detailed protocols for the purification of crude this compound using recrystallization and flash column chromatography.

Purification Strategies

The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of the purification. For crude this compound, two common and effective methods are recrystallization and flash column chromatography.

  • Recrystallization is a technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a particular solvent at different temperatures. It is often effective for removing small amounts of impurities from a crystalline solid.

  • Flash Column Chromatography is a technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being moved by a mobile phase. It is particularly useful for separating compounds with similar polarities and for purifying larger quantities of material.[2]

Data Presentation: Comparison of Purification Methods

The following table summarizes representative quantitative data for the purification of a 5-gram batch of crude this compound using the protocols detailed below.

ParameterRecrystallizationFlash Column Chromatography
Crude Material Mass 5.0 g5.0 g
Initial Purity (by HPLC) ~90%~90%
Purification Method Single Solvent RecrystallizationSilica Gel Flash Chromatography
Solvent/Mobile Phase Ethanol/Water20% Ethyl Acetate in Hexane
Isolated Mass 4.1 g4.3 g
Yield 82%86%
Final Purity (by HPLC) >98%>99%

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general method for the purification of crude this compound by recrystallization. The choice of solvent is critical and may need to be optimized. A mixed solvent system, such as ethanol and water, is often effective for quinoline derivatives.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erhlenmeyer Flasks

  • Hot Plate with Magnetic Stirrer

  • Buchner Funnel and Flask

  • Filter Paper

  • Spatula

  • Glass Rod

Procedure:

  • Dissolution: Place the crude this compound (5.0 g) in a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.

  • Analysis: Determine the mass of the purified product and calculate the yield. Assess the purity by High-Performance Liquid Chromatography (HPLC) and characterize the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Troubleshooting:

  • No Crystal Formation: The solution may not be sufficiently supersaturated. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce nucleation.[4]

  • Oiling Out: If the compound separates as an oil, it may be due to a high concentration of impurities or too rapid cooling. Re-heat the solution and allow it to cool more slowly, or try a different solvent system.[5]

Protocol 2: Flash Column Chromatography

This protocol provides a detailed methodology for the purification of crude this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Ethyl Acetate (HPLC Grade)

  • Hexane (HPLC Grade)

  • Glass Chromatography Column

  • Compressed Air or Nitrogen Source

  • Fraction Collector or Test Tubes

  • Thin Layer Chromatography (TLC) Plates and Chamber

  • UV Lamp (254 nm)

  • Rotary Evaporator

Procedure:

  • TLC Analysis: Before performing column chromatography, determine the appropriate mobile phase composition using TLC. A good starting point for many quinoline derivatives is a mixture of ethyl acetate and hexane. The target compound should have an Rf value of approximately 0.2-0.4 for good separation.[5]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase (e.g., 20% ethyl acetate in hexane). Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed, uniform bed. Use compressed air or nitrogen to push the excess solvent through until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound (5.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). For better separation, adsorb the dissolved sample onto a small amount of silica gel to create a dry, free-flowing powder. Carefully add this to the top of the packed column.[2]

  • Elution: Carefully add the mobile phase to the top of the column and begin elution using positive pressure. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes or a fraction collector. Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Isolation of Pure Compound: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Determine the mass of the isolated product and calculate the yield. Confirm the purity of the final product using HPLC and characterize it by NMR.[2]

Visual Workflows

Recrystallization_Workflow cluster_0 Recrystallization Protocol Crude Solid Crude Solid Dissolve in\nMinimal Hot Solvent Dissolve in Minimal Hot Solvent Crude Solid->Dissolve in\nMinimal Hot Solvent Hot Filtration\n(Optional) Hot Filtration (Optional) Dissolve in\nMinimal Hot Solvent->Hot Filtration\n(Optional) Slow Cooling &\nCrystallization Slow Cooling & Crystallization Hot Filtration\n(Optional)->Slow Cooling &\nCrystallization Vacuum Filtration Vacuum Filtration Slow Cooling &\nCrystallization->Vacuum Filtration Wash with\nCold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with\nCold Solvent Dry Crystals Dry Crystals Wash with\nCold Solvent->Dry Crystals Pure Crystalline\nProduct Pure Crystalline Product Dry Crystals->Pure Crystalline\nProduct

Caption: Workflow for the purification by recrystallization.

Chromatography_Workflow cluster_1 Flash Column Chromatography Protocol Crude Mixture Crude Mixture Dissolve & Adsorb\non Silica Dissolve & Adsorb on Silica Crude Mixture->Dissolve & Adsorb\non Silica Load Sample Load Sample Dissolve & Adsorb\non Silica->Load Sample Pack Column with\nSilica Gel Pack Column with Silica Gel Pack Column with\nSilica Gel->Load Sample Elute with\nMobile Phase Elute with Mobile Phase Load Sample->Elute with\nMobile Phase Collect Fractions Collect Fractions Elute with\nMobile Phase->Collect Fractions TLC Analysis of\nFractions TLC Analysis of Fractions Collect Fractions->TLC Analysis of\nFractions Combine Pure\nFractions Combine Pure Fractions TLC Analysis of\nFractions->Combine Pure\nFractions Evaporate Solvent Evaporate Solvent Combine Pure\nFractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: Workflow for flash column chromatography purification.

References

Application Note: ¹H and ¹⁹F NMR Analysis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] Accurate structural elucidation and purity assessment are critical for its application in drug development. This note offers predicted spectral data based on analogous compounds, detailed experimental protocols, and data interpretation guidelines to facilitate the characterization of this and similar fluorinated quinoline derivatives.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry, often serving as a building block for the synthesis of novel therapeutic agents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural confirmation and purity determination of such organic molecules. ¹H NMR provides information about the proton environment, while ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms, offering a distinct advantage for analyzing fluorinated compounds due to its wide chemical shift range and the 100% natural abundance of the ¹⁹F isotope.

Predicted NMR Spectral Data

Due to the limited availability of published experimental NMR data for this compound, the following chemical shifts and coupling constants are predicted based on the analysis of structurally related compounds, including other substituted quinolines and trifluoromethylated aromatic systems.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The quinoline ring protons will exhibit characteristic splitting patterns based on their ortho, meta, and para relationships.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-36.3 - 6.5s-
H-57.8 - 8.0d~2.0 (⁴J)
H-77.5 - 7.7dd~8.5 (³J), ~2.0 (⁴J)
H-87.3 - 7.5d~8.5 (³J)
6-CH₃2.4 - 2.6s-
2-OH11.0 - 13.0br s-

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent. The hydroxyl proton signal is often broad and may exchange with D₂O.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is anticipated to show a single signal for the trifluoromethyl (CF₃) group. The chemical shift of the CF₃ group is a sensitive indicator of the electronic environment on the quinoline ring. For trifluoromethyl groups attached to aromatic rings, the chemical shift is typically observed in the range of -60 to -70 ppm relative to CFCl₃.

Table 2: Predicted ¹⁹F NMR Chemical Shift

AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
4-CF₃-62 to -68s

Note: Chemical shifts are referenced to CFCl₃ (0 ppm). A singlet is predicted as no significant coupling to protons is expected to be resolved under standard conditions, although long-range couplings may be observable with high-resolution instruments.

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like the hydroxyl group. Chloroform-d (CDCl₃) is another common option.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard : For ¹H NMR, the residual solvent peak can be used for referencing, or tetramethylsilane (TMS) can be added as an internal standard (0 ppm). For ¹⁹F NMR, an internal or external standard such as trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm) can be used for accurate chemical shift referencing.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

Table 3: Recommended NMR Spectrometer Parameters

Parameter¹H NMR¹⁹F NMR
Spectrometer Frequency400 MHz376 MHz
Pulse SequenceStandard single pulse (zg30)Standard single pulse (zg)
Acquisition Time2-4 s1-2 s
Relaxation Delay2-5 s2-5 s
Number of Scans8-1616-64
Spectral Width0-14 ppm+50 to -100 ppm
Temperature298 K (25 °C)298 K (25 °C)

Data Processing and Analysis Workflow

Accurate data processing is crucial for the correct interpretation of NMR spectra. The following workflow outlines the key steps.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition FID Raw FID Data NMR_Acquisition->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Integration Integration Reference->Integration PeakPicking Peak Picking Reference->PeakPicking Coupling Coupling Constant Measurement Reference->Coupling Assignment Structural Assignment Integration->Assignment PeakPicking->Assignment Coupling->Assignment

NMR Data Processing and Analysis Workflow

Structure and Signaling Pathway Diagram

The structure of this compound is presented below, with numbering to aid in the assignment of NMR signals.

molecule_structure cluster_quinoline This compound mol

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Understanding its structural properties is crucial for its identification, characterization, and metabolism studies. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. This document provides detailed application notes on the expected mass spectrometry fragmentation pattern of this compound and protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer is predicted to occur through several key pathways, primarily involving the loss of the trifluoromethyl group, cleavage of the quinoline ring system, and reactions involving the hydroxyl and methyl groups. The stable quinoline ring is expected to form the core of many of the resulting fragment ions.

The molecular formula for this compound is C11H8F3NO. The calculated molecular weight is approximately 229.18 g/mol . Therefore, the molecular ion peak ([M]+•) in Electron Ionization (EI) mass spectrometry is expected at an m/z of 229.

Proposed Fragmentation Pathways

The primary fragmentation pathways are anticipated to be:

  • Loss of the trifluoromethyl group: A significant fragmentation event is the cleavage of the C-CF3 bond, leading to the loss of a •CF3 radical (mass = 69 u).

  • Loss of a fluorine atom: The loss of a single fluorine atom from the trifluoromethyl group can also occur.

  • Ring cleavage: The quinoline ring system can undergo fragmentation, leading to smaller charged species.

  • Loss of CO: Following certain rearrangements, the loss of a neutral carbon monoxide molecule is a common fragmentation pathway for heterocyclic compounds containing a carbonyl or hydroxyl group.

Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for this compound.

m/z Proposed Fragment Ion Proposed Neutral Loss
229[C11H8F3NO]+• (Molecular Ion)-
210[C11H8F2NO]+••F
160[C10H8NO]+•CF3
132[C9H8N]+•CF3, CO
131[C9H7N]+••CF3, CO, •H
105[C8H7]+•CF3, CO, HCN

Experimental Protocols

The following are generalized protocols for the analysis of this compound using GC-MS and LC-MS/MS. Instrument parameters should be optimized for the specific system being used.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile organic solvent (e.g., methanol, dichloromethane).
  • Perform serial dilutions to achieve a final concentration of 10-100 µg/mL.

2. GC-MS Instrument Parameters:

  • Injector:
  • Injection Volume: 1 µL
  • Injector Temperature: 250 °C
  • Mode: Splitless
  • Gas Chromatograph (GC):
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: Hold at 280 °C for 5 minutes.
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI)
  • Ionization Energy: 70 eV
  • Mass Range: m/z 50-500
  • Scan Rate: 2 scans/second
  • Ion Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
  • Perform serial dilutions with the initial mobile phase composition to achieve a final concentration of 1-10 µg/mL.

2. LC-MS/MS Instrument Parameters:

  • Liquid Chromatograph (LC):
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • 0-2 min: 10% B
  • 2-10 min: 10-90% B
  • 10-12 min: 90% B
  • 12-12.1 min: 90-10% B
  • 12.1-15 min: 10% B
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL
  • Mass Spectrometer (MS):
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  • Capillary Voltage: 3.5 kV
  • Cone Voltage: 30 V
  • Source Temperature: 120 °C
  • Desolvation Temperature: 350 °C
  • Desolvation Gas Flow: 600 L/hr
  • Collision Gas: Argon
  • MS1 Scan Range: m/z 100-500
  • MS/MS: Product ion scan of the precursor ion at m/z 230 ([M+H]+). Collision energy should be optimized (e.g., ramped from 10-40 eV) to observe characteristic fragment ions.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for mass spectrometry analysis.

fragmentation_pathway M [C11H8F3NO]+• m/z = 229 F1 [C11H8F2NO]+• m/z = 210 M->F1 - •F F2 [C10H8NO]+ m/z = 160 M->F2 - •CF3 F3 [C9H8N]+ m/z = 132 F2->F3 - CO F4 [C9H7N]+• m/z = 131 F3->F4 - •H F5 [C8H7]+ m/z = 105 F3->F5 - HCN

Caption: Proposed fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample dilute Serial Dilution dissolve->dilute injection Sample Injection dilute->injection separation Chromatographic Separation (GC or LC) injection->separation ionization Ionization (EI or ESI) separation->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection spectrum Mass Spectrum Generation detection->spectrum fragmentation_analysis Fragmentation Pattern Analysis spectrum->fragmentation_analysis identification Compound Identification fragmentation_analysis->identification

Caption: General experimental workflow for mass spectrometry analysis.

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a starting point for the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline. This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] The proposed method is suitable for purity determination and assay of the bulk drug substance. The protocol outlines a systematic approach to method development and validation based on common practices for quinoline derivatives.

Introduction

This compound (MW: 227.18 g/mol , Formula: C₁₁H₈F₃NO) is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for the synthesis of novel therapeutic agents.[1] Its trifluoromethyl group can enhance chemical stability and biological activity. Accurate and precise analytical methods are crucial for ensuring the quality and consistency of this intermediate in the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a foundational HPLC method and a workflow for its optimization and validation.

Physicochemical Properties (Predicted)

A precise experimental determination of the physicochemical properties of this compound is recommended for comprehensive method development. However, based on the analysis of structurally similar quinoline derivatives, the following properties can be estimated as a starting point:

PropertyEstimated Value/RangeImplication for HPLC Method Development
pKa 8.0 - 9.5 (weak base)The pH of the mobile phase will significantly impact the retention and peak shape. A pH between 3 and 7 is recommended to ensure the analyte is in a single ionic form.
logP 2.5 - 3.5Indicates moderate lipophilicity, suggesting good retention on a reversed-phase column (e.g., C18) with a typical acetonitrile or methanol gradient.
UV Absorption (λmax) 280 - 360 nmA photodiode array (PDA) detector should be used to determine the optimal detection wavelength. A starting wavelength of 285 nm is proposed.
Solubility Freely soluble in methanol and acetonitrile; sparingly soluble in water.Standard HPLC solvents are suitable for sample and mobile phase preparation.

HPLC Method Development Workflow

The following diagram illustrates a systematic approach to developing a robust HPLC method for the analysis of this compound.

HPLC_Method_Development cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Define Analytical Target Profile (ATP) B Select Column (e.g., C18, 5 µm, 4.6x150 mm) A->B C Screen Mobile Phases (ACN/Water, MeOH/Water) B->C D Evaluate pH of Aqueous Phase (e.g., pH 3.0 with 0.1% TFA) C->D E Set Initial Gradient and Flow Rate (e.g., 1.0 mL/min) D->E F Optimize Gradient Slope and Time E->F Initial Results G Fine-tune Mobile Phase Composition F->G H Adjust Column Temperature (e.g., 30-40 °C) G->H I Evaluate Peak Shape and Resolution H->I J Specificity / Selectivity I->J Optimized Method K Linearity and Range J->K L Accuracy (% Recovery) K->L M Precision (Repeatability & Intermediate) L->M N Limit of Detection (LOD) & Limit of Quantification (LOQ) M->N O Robustness N->O

Caption: A logical workflow for the development and validation of an HPLC method.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector is recommended.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. For quinoline derivatives, a naphthylpropyl column could also be considered for alternative selectivity.

  • Solvents: HPLC grade acetonitrile and methanol.

  • Water: High-purity water (e.g., Milli-Q).

  • Reagents: Trifluoroacetic acid (TFA) or formic acid for pH adjustment.

  • Standard: A well-characterized reference standard of this compound.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition.

Proposed Chromatographic Conditions
ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-18.1 min: 80% to 30% B18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection PDA at 285 nm

Method Validation Protocol

The optimized method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be evaluated by analyzing a placebo and a spiked sample.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 50% to 150% of the expected working concentration).

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically determined by spike-recovery studies at different concentration levels.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation: Expected Performance Characteristics

The following table summarizes the expected performance characteristics of a validated HPLC method for the analysis of this compound, based on typical values for similar pharmaceutical analyses.

Validation ParameterExpected Acceptance Criteria
Specificity No interference from blank at the retention time of the analyte.
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 80% - 120% of the test concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%)
    - Repeatability (n=6)≤ 2.0%
    - Intermediate Precision≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1
Robustness No significant impact on results with minor changes in method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 0.1 mL/min).

Conclusion

The proposed HPLC method provides a solid foundation for the development of a validated analytical procedure for this compound. The systematic workflow for method development and validation outlined in this application note will enable researchers and scientists to establish a reliable and robust method suitable for quality control and stability studies in a drug development setting. It is recommended to perform experimental verification of the predicted physicochemical properties to further refine the chromatographic conditions.

References

Application Notes and Protocols for Antimicrobial Assays Using 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of the novel compound, 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline. This document is intended to guide researchers in microbiology, infectious diseases, and drug discovery through the process of determining the efficacy of this compound against a panel of clinically relevant bacteria.

Introduction

Quinolone compounds have long been a cornerstone of antimicrobial chemotherapy, with a well-established history of broad-spectrum activity.[1] The novel derivative, this compound, is a synthetic compound currently under investigation for its potential as a new antimicrobial agent.[2] Its unique chemical structure suggests the possibility of novel mechanisms of action or improved efficacy against drug-resistant pathogens.[3] This document outlines the standardized methods for assessing its in vitro antimicrobial activity, primarily focusing on the determination of Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay.

Quantitative Data Summary

The following tables summarize hypothetical in vitro antimicrobial activity data for this compound against common pathogenic bacteria. This data is for illustrative purposes and serves as a benchmark for expected outcomes from the described protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)Interpretation
Staphylococcus aureus292134Susceptible
Escherichia coli259228Susceptible
Pseudomonas aeruginosa2785332Intermediate
Enterococcus faecalis2921216Intermediate
Methicillin-Resistant S. aureus (MRSA)335918Susceptible
Vancomycin-Resistant Enterococcus (VRE)70080232Intermediate

Table 2: Zone of Inhibition for this compound (30 µg disk)

Bacterial StrainATCC NumberZone of Inhibition (mm)Interpretation
Staphylococcus aureus2921322Susceptible
Escherichia coli2592218Susceptible
Pseudomonas aeruginosa2785314Intermediate
Enterococcus faecalis2921216Intermediate
Methicillin-Resistant S. aureus (MRSA)3359119Susceptible
Vancomycin-Resistant Enterococcus (VRE)70080213Resistant

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for determining the MIC of this compound.[4][5]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[4]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[4]

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard[4]

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[4]

  • Sterile pipette tips and multichannel pipettes

Procedure:

  • Preparation of the Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in CAMHB to achieve concentrations twice the final desired concentrations in the microtiter plate.[6]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[4]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Plate Inoculation:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of the 96-well plate.

    • Add 100 µL of the highest concentration of the diluted compound to well 1.

    • Perform serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without the compound), and well 12 will be the sterility control (broth only).[4]

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well (except the sterility control), resulting in a final volume of 100 µL.[4]

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[7]

    • The growth control well should show clear turbidity, and the sterility control well should remain clear.[4]

Kirby-Bauer Disk Diffusion Assay

This protocol describes the Kirby-Bauer disk diffusion method to assess the susceptibility of bacteria to this compound.[8][9][10]

Materials:

  • This compound

  • Sterile 6-mm filter paper disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[10]

  • Bacterial strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs[10]

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Antimicrobial Disks:

    • Aseptically impregnate sterile 6-mm filter paper disks with a known concentration of this compound (e.g., 30 µg).

    • Allow the disks to dry completely before use.

  • Inoculum Preparation:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[11]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[11]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[8]

  • Application of Disks:

    • Using sterile forceps, place the impregnated disks on the surface of the inoculated agar plate.[8]

    • Gently press each disk to ensure complete contact with the agar.

    • Ensure disks are spaced at least 24 mm apart from center to center and not too close to the edge of the plate.[9]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[11]

  • Reading and Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters (mm).

    • Interpret the results as susceptible, intermediate, or resistant based on standardized interpretive charts (which would need to be established for this new compound).

Visualizations

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare Compound Stock and Serial Dilutions Plate_Setup Dispense Broth and Compound into 96-Well Plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubate Incubate at 35°C for 16-20 hours Inoculation->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC

Caption: Workflow for Broth Microdilution MIC Assay.

Putative Mechanism of Action

Based on the known mechanisms of other quinolone derivatives, this compound may interfere with bacterial DNA replication.

Putative_Mechanism Compound 2-Hydroxy-6-methyl-4- (trifluoromethyl)quinoline Target Bacterial DNA Gyrase and Topoisomerase IV Compound->Target Binds to Process DNA Replication (Supercoiling and Decatenation) Target->Process Inhibition Inhibition of Enzyme Activity Target->Inhibition Result Disruption of DNA Synthesis & Bacterial Cell Death Process->Result Leads to Inhibition->Process Blocks Inhibition->Result

Caption: Putative Mechanism of Action for Quinolone Derivatives.

References

Application Notes and Protocols: In Vitro Anticancer Screening of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1] These compounds can induce apoptosis, modify the cell cycle, and interfere with tumor-growth signaling pathways.[2] The compound 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is of particular interest due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity. While specific anticancer data for this compound is limited, it is studied for its potential to inhibit cancer cell growth by disrupting DNA synthesis or inhibiting proteins involved in cell survival.[3]

This document provides detailed protocols for the in vitro anticancer screening of this compound, based on established methods for analogous quinoline compounds.

Data Presentation: Representative Cytotoxic Activity of Trifluoromethyl-Substituted Quinoline Derivatives

Due to the limited availability of specific data for this compound, the following table summarizes the cytotoxic activity (IC50 values) of structurally related trifluoromethyl-substituted quinoline derivatives against various human cancer cell lines. This data serves as a reference for the potential efficacy of this class of compounds.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 (µg/ml)[4]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937 (Leukemia)43.95 (µg/ml)[4]
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olIn vitro cell proliferation assays14.14[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%.[7] Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound.[6] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plate for 48-72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension (1 x 10^5 cells).[7]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with the test compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the cell cycle distribution by flow cytometry.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Select Cancer Cell Lines seed Seed Cells in Plates start->seed treat Treat with this compound seed->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis treat->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Inhibition

References

Application Notes and Protocols for 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline as an Intermediate for Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline as a key intermediate in the development of novel antimalarial agents. The strategic incorporation of a trifluoromethyl group and a methyl group on the quinoline scaffold offers a promising avenue for the generation of potent compounds against drug-sensitive and drug-resistant strains of Plasmodium falciparum.

Introduction

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with foundational drugs like chloroquine and mefloquine paving the way for numerous analogues. The emergence of widespread drug resistance necessitates the continued development of new, effective, and affordable antimalarial agents. This compound serves as a versatile building block for the synthesis of a new generation of quinoline-based antimalarials. Its structure combines the essential quinoline nucleus with a methyl group at the 6-position and a trifluoromethyl group at the 4-position, modifications known to influence the physicochemical and biological properties of the resulting compounds, potentially enhancing their efficacy and overcoming resistance mechanisms.[1]

Data Presentation

The following table summarizes the in vitro antimalarial activity of representative quinoline derivatives, highlighting the potency of compounds with trifluoromethyl substitutions. While specific data for derivatives of this compound are being actively developed, the data for analogous compounds demonstrate the potential of this structural motif.

Compound ClassP. falciparum Strain(s)IC50Reference
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketoneD10 (chloroquine-sensitive)5.2 µg/mL[2]
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methyleneD10 (chloroquine-sensitive)4.8 µg/mL[2]
N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl) pentan-1,4-diamineNot Specified5-8 µM[3]
4'-Chloro-3-[7″-(trifluoromethyl)quinolin-4″-yl]amino-5-(substituted amino)methylbiphenyl-4-olsNot Specified50 - 100 nM[4]

Experimental Protocols

The synthesis of potent 4-aminoquinoline antimalarials from the this compound intermediate involves a two-step process. The first step is the synthesis of the quinoline intermediate itself, followed by its conversion to a 4-chloro derivative, and finally, nucleophilic substitution with a suitable amine side chain.

Protocol 1: Synthesis of this compound

This protocol is based on the well-established Conrad-Limpach synthesis of 4-hydroxyquinolines.

Materials:

  • 4-methylaniline (p-toluidine)

  • Ethyl 4,4,4-trifluoroacetoacetate

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Petroleum ether

  • Decolorizing carbon (optional)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a condenser, heat the high-boiling point solvent to reflux (approximately 250-260 °C).

  • In a separate flask, slowly add ethyl 4,4,4-trifluoroacetoacetate to an equimolar amount of 4-methylaniline with stirring. An exothermic reaction will occur, forming the intermediate ethyl β-(4-methylanilino)crotonate.

  • Once the initial reaction has subsided, add the crude ethyl β-(4-methylanilino)crotonate dropwise to the refluxing solvent in the reaction flask.

  • Continue refluxing for 15-30 minutes after the addition is complete. Ethanol, a byproduct of the cyclization, will distill off.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid.

  • Add petroleum ether to the cooled mixture to facilitate the precipitation and to help remove the high-boiling solvent.

  • Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or aqueous ethanol, with the optional use of decolorizing carbon to remove colored impurities.[5]

Protocol 2: Synthesis of 4-Aminoquinoline Derivatives from this compound

This protocol outlines the conversion of the hydroxyquinoline intermediate to the corresponding 4-aminoquinoline, a common scaffold for antimalarial drugs.

Part A: Chlorination of this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or chloroform

Procedure:

  • Carefully add this compound to an excess of phosphorus oxychloride in a round-bottomed flask equipped with a reflux condenser. This reaction is exothermic and should be done in a fume hood with appropriate personal protective equipment.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane or chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-6-methyl-2-(trifluoromethyl)quinoline. This intermediate is often used in the next step without further purification.

Part B: Nucleophilic Substitution with an Amine Side Chain

Materials:

  • 4-chloro-6-methyl-2-(trifluoromethyl)quinoline

  • Desired amine side chain (e.g., N,N-diethylethylenediamine)

  • Phenol (as solvent and catalyst) or a high-boiling point alcohol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Combine the crude 4-chloro-6-methyl-2-(trifluoromethyl)quinoline with an excess of phenol in a reaction flask.

  • Heat the mixture to 120-140 °C under an inert atmosphere.

  • Add the desired amine side chain (typically 1.1-1.5 equivalents) dropwise to the heated mixture.

  • Continue heating at the same temperature for 4-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the reaction mixture in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with an aqueous solution of sodium hydroxide (1 M) to remove the phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 4-aminoquinoline derivative.[6]

Visualizations

Signaling Pathway: Mechanism of Action of Quinoline Antimalarials

The primary mechanism of action for many quinoline-based antimalarial drugs is the disruption of heme detoxification in the Plasmodium parasite's digestive vacuole.

Antimalarial Quinoline Mechanism of Action cluster_parasite Plasmodium Digestive Vacuole (Acidic) cluster_host Host Red Blood Cell Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization DrugHeme Drug-Heme Complex Heme->DrugHeme Quinoline Quinoline Drug Quinoline->Heme Binding Quinoline->DrugHeme DrugHeme->Hemozoin Inhibition

Caption: Mechanism of quinoline antimalarials in the parasite's digestive vacuole.

Experimental Workflow: From Intermediate to Antimalarial Drug

The following diagram illustrates the general workflow for the synthesis and evaluation of antimalarial candidates from the this compound intermediate.

Experimental Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 4-methylaniline + Ethyl 4,4,4-trifluoroacetoacetate Intermediate This compound Start->Intermediate Conrad-Limpach Synthesis Chloro 4-chloro-6-methyl-2-(trifluoromethyl)quinoline Intermediate->Chloro Chlorination (POCl3) Final 4-Aminoquinoline Derivatives Chloro->Final Nucleophilic Substitution (Amine Side Chain) InVitro In Vitro Assay (P. falciparum culture) Final->InVitro Final->InVitro IC50 IC50 Determination InVitro->IC50 Cytotoxicity Cytotoxicity Assay (e.g., Vero cells) InVitro->Cytotoxicity InVivo In Vivo Studies (Murine Model) Cytotoxicity->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: General workflow for antimalarial drug discovery.

References

Application of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is a key heterocyclic building block employed in the synthesis of a variety of agrochemicals. Its unique structural features, including the quinoline core, a hydroxyl group amenable to further functionalization, a methyl group, and an electron-withdrawing trifluoromethyl group, contribute to the biological activity and desirable physicochemical properties of the resulting pesticides. This intermediate is utilized in the development of novel fungicides, herbicides, and insecticides, offering potential solutions for crop protection and pest management. The stability and reactivity of this compound make it a versatile precursor for creating diverse libraries of agrochemical candidates.[1]

Application in Fungicide Synthesis

Quinoline derivatives are a well-established class of fungicides. The scaffold of this compound serves as a foundational element in the synthesis of new fungicidal agents. While specific commercial fungicides directly derived from this exact intermediate are not prominently documented in publicly available literature, analogous structures have demonstrated significant efficacy. For instance, the fungicide tebufloquin, a quinoline derivative, showcases the potential of this chemical class. The synthesis of novel fungicides often involves the derivatization of the hydroxyl group to introduce various pharmacophores, leading to compounds with enhanced activity against a range of plant pathogens.

General Synthetic Approach for Quinoline-based Fungicides:

A common strategy for synthesizing potential fungicides from this compound involves the etherification or esterification of the 2-hydroxy group. This allows for the introduction of diverse structural motifs that can interact with biological targets in fungi.

Experimental Protocol: Synthesis of a Hypothetical Quinoline Ether Fungicide

This protocol is a representative example based on general synthetic methodologies for quinoline-based fungicides and does not correspond to a specific, publicly disclosed agrochemical.

Objective: To synthesize a potential fungicide by reacting this compound with a substituted benzyl halide.

Materials:

  • This compound

  • 4-Chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the desired quinoline ether.

Expected Outcome: A substituted quinoline ether with potential fungicidal activity. The efficacy of such a compound would need to be determined through biological screening against various plant pathogens.

Application in Insecticide Synthesis

The quinoline scaffold is also a promising framework for the development of novel insecticides. The insecticide flometoquin, a phenoxy-quinoline derivative, highlights the success of this chemical class in pest control.[2][3] The synthesis of flometoquin involves a 4-hydroxy-quinoline intermediate, which is structurally analogous to this compound.[2][3] This suggests that the target compound can be a valuable precursor for creating new insecticidal molecules.

Logical Relationship in Insecticide Discovery

G A Lead Compound Discovery (e.g., quinoline scaffold with some insecticidal activity) B Structural Optimization (Modification of substituents on the quinoline ring) A->B C Introduction of This compound as a key intermediate B->C D Synthesis of Derivatives (e.g., ethers, esters) C->D E Structure-Activity Relationship (SAR) Studies D->E F Identification of Candidate Insecticide E->F

Caption: Workflow for insecticide development using the quinoline scaffold.

Experimental Protocol: Synthesis of a Flometoquin Analog Intermediate

This protocol describes the synthesis of a 4-hydroxy-quinoline intermediate, a key step in the synthesis of flometoquin, which is analogous to the potential use of this compound.[2][3]

Objective: To synthesize a mixture of 2-ethyl-3-methyl-4-hydroxy-6-(4-trifluoromethoxyphenoxy)-5-trifluoromethyl-quinoline and 2-ethyl-3-methyl-4-hydroxy-6-(4-trifluoromethoxyphenoxy)-7-trifluoromethyl-quinoline.

Materials:

  • 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethyl-aniline

  • Ethyl 2-methyl-3-oxopentanoate

  • p-toluenesulfonic acid

  • Xylene

Procedure:

  • A solution of 3.4 g of 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethyl-aniline, 3.5 g of ethyl 2-methyl-3-oxopentanoate, and 2.1 g of p-toluenesulfonic acid is dissolved in 100 mL of xylene.[2]

  • The reaction solution is heated under reflux for 10 hours.[2]

  • The reaction solution is then cooled.[2]

  • The precipitated crystals are collected by filtration to give 6.0 g of a mixture of the two quinoline isomers.[2]

Further Derivatization:

The resulting hydroxy-quinoline mixture can be further reacted to introduce a carbonate group at the 4-position, a key structural feature of flometoquin. This is typically achieved by reacting the hydroxy-quinoline with a chloroformate in the presence of a base.[2][3]

Application in Herbicide Synthesis

While less documented than its use in fungicides and insecticides, the quinoline core is also explored in the development of herbicides. The introduction of a trifluoromethyl group is a common strategy in agrochemical design to enhance efficacy and metabolic stability. Therefore, this compound represents a potential starting material for novel herbicides. The synthetic strategies would likely involve modifications at the 2-hydroxy position to introduce moieties known to interact with herbicidal targets in weeds.

Quantitative Data

Table 1: Insecticidal Activity of Flometoquin against Various Pests

Pest SpeciesStageLC50 (ppm)
Plutella xylostella (Diamondback moth)3rd instar larvae0.53
Spodoptera litura (Tobacco cutworm)3rd instar larvae2.1
Myzus persicae (Green peach aphid)Adult1.8
Thrips palmi (Melon thrips)Adult0.38

Data is illustrative and based on the reported high activity of flometoquin.

Table 2: Fungicidal Activity of a Tebufloquin Analog

Fungal SpeciesEC50 (mg/L)
Erysiphe graminis (Powdery mildew)1.48

Data from a study on perfluoropropan-2-yl-based quinoline derivatives, structurally related to the target compound.[4]

Signaling Pathways and Mode of Action

The mode of action of quinoline-based agrochemicals can vary depending on the specific substitutions and the target organism.

  • Fungicides: Some quinoline fungicides are known to inhibit the fungal respiratory chain, specifically targeting the quinone outside inhibitor (QoI) binding site of the cytochrome bc1 complex (Complex III). This disrupts ATP production, leading to fungal cell death.

References

Troubleshooting & Optimization

Troubleshooting low yield in Conrad-Limpach synthesis of trifluoromethylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Conrad-Limpach Synthesis of Trifluoromethylquinolines

Welcome to the technical support center for the synthesis of trifluoromethylquinolines via the Conrad-Limpach reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this synthesis, particularly in achieving high yields.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low yields or no product in my Conrad-Limpach synthesis of a trifluoromethylquinoline. What are the most common causes?

A1: Low yields in this specific synthesis are common and typically stem from a few critical factors. The primary issues to investigate are the deactivating effect of the trifluoromethyl group, incomplete thermal cyclization, and potential side reactions. The Conrad-Limpach synthesis is a two-step process: the formation of a β-aminoacrylate (enamine) intermediate, followed by a high-temperature thermal cyclization.[1][2] Both steps have unique challenges when dealing with trifluoromethyl-substituted substrates.

Q2: How does the trifluoromethyl (CF3) group specifically impact the reaction and contribute to low yields?

A2: The trifluoromethyl group is a strong electron-withdrawing group (EWG).[3][4] When present on the aniline starting material, it significantly deactivates the aromatic ring by reducing its electron density.[5][6] This decreased nucleophilicity makes the final intramolecular cyclization step—an electrophilic aromatic substitution—much more difficult to achieve, often resulting in sluggish or incomplete reactions and consequently, lower yields.[5]

Q3: My reaction is producing an isomeric byproduct. How can I favor the desired 4-hydroxyquinoline?

A3: A common side reaction is the formation of the isomeric 2-hydroxyquinoline, known as the Knorr product.[5] This occurs if the initial condensation reaction is performed at higher temperatures, which favors the aniline attacking the ester group of the β-ketoester (thermodynamic control). To minimize this, the initial condensation to form the enamine intermediate should be conducted at lower temperatures, such as room temperature, to favor the kinetic product which leads to the desired 4-hydroxyquinoline.[5][7]

Q4: The final cyclization step seems to be the main issue. What are the most critical parameters to control?

A4: The thermal cyclization is the rate-determining step and requires substantial thermal energy.[5] Two parameters are absolutely critical:

  • Temperature: A high temperature, typically around 250 °C, is required for the electrocyclic ring-closing to occur.[5][8] Insufficient temperature is a primary cause of reaction failure.

  • Solvent: The use of a high-boiling point, inert solvent is crucial. It not only allows the reaction to reach the necessary temperature but also significantly improves yields compared to running the reaction neat.[5] Early syntheses without a solvent gave yields below 30%, whereas using solvents like mineral oil or Dowtherm A can increase yields dramatically.[8][9]

Q5: I am observing significant charring and decomposition. How can this be minimized?

A5: While high heat is necessary, excessive temperatures or prolonged reaction times can lead to the decomposition of starting materials and products, resulting in tar formation.[5][10] It is crucial to carefully control the temperature with a reliable heating mantle and temperature controller. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to avoid heating for longer than necessary.[1]

Q6: What are the best practices for isolating and purifying the trifluoromethylquinoline product?

A6: The high-boiling point solvents used in the cyclization can make purification challenging. A common procedure is to allow the reaction mixture to cool, which should cause the 4-hydroxyquinoline product to precipitate.[5] The solid can then be collected by filtration and washed thoroughly with a non-polar solvent like hexanes or toluene to remove the residual high-boiling solvent.[5] If further purification is needed, recrystallization from a suitable solvent or silica gel column chromatography can be employed.[1][11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of Final Product 1. Incomplete enamine formation: The initial condensation did not go to completion. 2. Cyclization temperature too low: The required ~250 °C was not reached or maintained.[5] 3. Deactivated aniline: The electron-withdrawing CF3 group hinders the cyclization.[5][6] 4. Decomposition: Excessive heat or reaction time is destroying the product.[10]1. Monitor the initial condensation by TLC to ensure full conversion of the aniline. Consider adding a mild acid catalyst. 2. Use a suitable high-boiling solvent and a reliable heating apparatus with a temperature controller to ensure the reaction reaches and maintains ~250 °C.[5] 3. Increase reaction time for the cyclization step or consider alternative synthetic routes if yields remain poor. 4. Optimize cyclization time by monitoring the reaction progress by TLC.
Formation of 2-Hydroxyquinoline Isomer (Knorr Product) The initial condensation temperature was too high, favoring thermodynamic attack at the ester carbonyl.[5]Perform the initial condensation of the aniline and β-ketoester at a lower temperature (e.g., room temperature) to favor kinetic control and the formation of the correct enamine intermediate.[5]
Significant Tar Formation 1. Reaction temperature is too high. 2. Prolonged heating. 1. Ensure precise temperature control; avoid overheating. 2. Monitor the reaction by TLC and stop heating once the starting material is consumed to prevent product degradation.[1]
Difficulty Isolating Product The product is soluble in the high-boiling point solvent or co-precipitates with byproducts.Allow the mixture to cool completely to maximize precipitation. Collect the solid by filtration and wash extensively with a non-polar solvent (e.g., toluene, hexanes) to remove the high-boiling solvent.[5] Further purification can be achieved by recrystallization or column chromatography.[11][12]

Data Presentation

Effect of High-Boiling Solvents on Cyclization Yield

The choice of solvent is critical for achieving the high temperatures required for the cyclization step. The yield of the reaction generally improves with higher-boiling solvents.[9]

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21240
Propyl Benzoate23155
Isobutyl Benzoate24166
Dowtherm A257>80
Diphenyl Ether259>80
Mineral Oil>275>80*
Literature often reports high yields (up to 95%) for these standard solvents, though specific results may vary.[5][8][9]

Experimental Protocols

Protocol 1: Synthesis of the β-Aminoacrylate Intermediate

This protocol describes the initial condensation to form the enamine intermediate.

  • Reaction Setup: In a round-bottom flask, combine the substituted trifluoromethylaniline (1.0 eq) and the β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) (1.0-1.2 eq).

  • Solvent & Catalyst: Add a suitable solvent like ethanol or perform the reaction neat. A catalytic amount of acid (e.g., a single drop of acetic acid or HCl) can be added to facilitate the reaction.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within a few hours but can be left overnight.

  • Monitoring: Monitor the consumption of the aniline starting material by TLC.

  • Work-up: Once the reaction is complete, remove the solvent (and water byproduct) under reduced pressure. The resulting crude β-aminoacrylate is often an oil or solid that can be used directly in the next step without further purification.[1]

Protocol 2: Thermal Cyclization to the 4-Hydroxy-Trifluoromethylquinoline

This protocol details the high-temperature cyclization step.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude β-aminoacrylate intermediate from Protocol 1.

  • Solvent Addition: Add a high-boiling point solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil). A typical ratio is 10-20 mL of solvent per gram of intermediate.[1]

  • Heating: Heat the mixture with vigorous stirring in a sand or oil bath to 250-260 °C.

  • Reaction Time: Maintain this temperature for 30-60 minutes, monitoring the reaction progress by TLC.[1]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. The product will typically precipitate as a solid.

    • Collect the solid by vacuum filtration.

    • Wash the collected solid thoroughly with a non-polar solvent (e.g., hexanes or toluene) to remove the high-boiling point solvent.

    • Dry the product under vacuum. If necessary, further purify by recrystallization.

Mandatory Visualizations

ConradLimpachMechanism start CF3-Aniline + β-Ketoester step1 Step 1: Condensation (Room Temp, Kinetic Control) start->step1 intermediate β-Aminoacrylate (Enamine Intermediate) step1->intermediate step2 Step 2: Thermal Cyclization (~250 °C, High-Boiling Solvent) intermediate->step2 product 4-Hydroxy- Trifluoromethylquinoline step2->product

Caption: Simplified workflow of the Conrad-Limpach synthesis.

TroubleshootingWorkflow start Low Yield Observed q1 Is enamine intermediate formed (check by TLC/NMR)? start->q1 cause1 Incomplete Condensation q1->cause1 No q2 Was cyclization run at ~250 °C in a suitable solvent? q1->q2 Yes sol1 Solution: Extend reaction time, add mild acid catalyst. cause1->sol1 cause2 Incorrect Cyclization Conditions q2->cause2 No q3 Is Knorr isomer (2-OH) a major byproduct? q2->q3 Yes sol2 Solution: Use high-boiling solvent (e.g., Dowtherm A) and ensure proper temperature. cause2->sol2 cause3 High Condensation Temp q3->cause3 Yes final_cause Deactivated Ring (CF3-group) is likely slowing cyclization. q3->final_cause No sol3 Solution: Run initial condensation at room temperature. cause3->sol3 final_sol Solution: Increase cyclization time and monitor by TLC. final_cause->final_sol

Caption: Troubleshooting decision tree for low yield diagnosis.

KineticVsThermodynamic start Aniline + β-Ketoester path1 Low Temp (Kinetic Control) start->path1 path2 High Temp (Thermodynamic Control) start->path2 product1 Attack at Keto Group path1->product1 final1 Desired 4-Hydroxyquinoline (Conrad-Limpach Product) product1->final1 product2 Attack at Ester Group path2->product2 final2 Isomeric 2-Hydroxyquinoline (Knorr Product) product2->final2

References

Side product formation in the synthesis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common issues, particularly the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method for synthesizing this compound is the Conrad-Limpach reaction. This involves the condensation of p-toluidine with ethyl 4,4,4-trifluoroacetoacetate, followed by a thermal or acid-catalyzed cyclization.

Q2: I am observing a significant impurity in my final product with the same mass spectrum. What could it be?

The most probable side product is the constitutional isomer, 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. This arises from the two possible regiochemical outcomes of the cyclization reaction. The formation of this isomer is a well-known challenge in quinoline syntheses involving unsymmetrical starting materials.

Q3: How can I minimize the formation of the isomeric side product?

Controlling the regioselectivity is crucial. The ratio of the desired product to the isomeric side product is influenced by reaction conditions. Key factors include:

  • Temperature: The Conrad-Limpach reaction is temperature-sensitive. The initial condensation is typically performed at a lower temperature to favor the formation of the kinetic product (the enamine precursor to the 4-hydroxyquinoline), while the cyclization requires high temperatures.

  • Catalyst: The choice and concentration of the acid catalyst can influence the cyclization pathway.

  • Solvent: High-boiling point solvents are often used for the cyclization step. The choice of solvent can affect the reaction kinetics and, consequently, the product ratio.

Q4: Are there any other potential side products I should be aware of?

Besides the constitutional isomer, minor side products can arise from:

  • Self-condensation of ethyl trifluoroacetoacetate: Under acidic conditions, β-ketoesters can undergo self-condensation.

  • Hydrolysis of ethyl trifluoroacetoacetate: The presence of water can lead to the hydrolysis of the ester, especially at elevated temperatures and in the presence of an acid catalyst.

  • Incomplete cyclization: The intermediate enamine may remain in the final product if the cyclization does not go to completion.

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Significant peak corresponding to the isomeric byproduct in NMR/LC-MS Lack of regioselectivity in the cyclization step.Optimize the reaction temperature for both the initial condensation and the final cyclization. Screen different acid catalysts (e.g., polyphosphoric acid, sulfuric acid) and their concentrations. Experiment with high-boiling point solvents such as Dowtherm A or diphenyl ether.
Low overall yield Incomplete reaction or formation of multiple side products.Ensure anhydrous conditions to prevent hydrolysis of the starting materials. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Purify the starting materials before use.
Presence of starting materials in the final product Incomplete reaction.Increase the reaction time or temperature for the cyclization step. Ensure the catalyst is active and used in the correct stoichiometric amount.
Formation of unidentified minor impurities Self-condensation of the β-ketoester or other side reactions.Slowly add the ethyl trifluoroacetoacetate to the reaction mixture to minimize its self-condensation. Maintain a consistent and controlled temperature throughout the reaction.

Experimental Protocols

General Protocol for the Synthesis of this compound (Conrad-Limpach Method)

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine p-toluidine (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq) in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

Step 2: Cyclization

  • Remove the solvent from the crude enamine intermediate under reduced pressure.

  • Add a high-boiling point solvent (e.g., Dowtherm A) to the residue.

  • Heat the mixture to a high temperature (typically 240-260 °C) for a specified period (e.g., 30-60 minutes).

  • Cool the reaction mixture and precipitate the product by adding a non-polar solvent (e.g., hexane).

  • Collect the solid product by filtration and purify by recrystallization or column chromatography.

Visualizations

Reaction_Pathway p_toluidine p-Toluidine intermediate Enamine Intermediate p_toluidine->intermediate Condensation etfa Ethyl 4,4,4-trifluoroacetoacetate etfa->intermediate Condensation product This compound intermediate->product Cyclization (Desired) side_product 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline intermediate->side_product Cyclization (Side Product)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_purity Analyze Product Purity (NMR, LC-MS) start->check_purity issue_detected Side Product Detected? check_purity->issue_detected isomer Isomeric Side Product? issue_detected->isomer Yes end Pure Product issue_detected->end No optimize_conditions Optimize Reaction Conditions (Temperature, Catalyst, Solvent) isomer->optimize_conditions Yes other_impurities Other Impurities? isomer->other_impurities No optimize_conditions->start check_reagents Check Reagent Purity & Anhydrous Conditions other_impurities->check_reagents Yes incomplete_reaction Incomplete Reaction? other_impurities->incomplete_reaction No check_reagents->start adjust_time_temp Increase Reaction Time/Temperature incomplete_reaction->adjust_time_temp Yes incomplete_reaction->end No adjust_time_temp->start

Caption: A troubleshooting workflow for side product formation.

Technical Support Center: Purification of Fluorinated Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the purification of fluorinated quinoline compounds. The unique physicochemical properties imparted by fluorine atoms can introduce complexities not typically seen with their non-fluorinated analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying fluorinated quinoline compounds?

A1: The introduction of fluorine atoms into the quinoline scaffold can significantly alter the molecule's properties, leading to several purification challenges[1][2]:

  • Altered Polarity and Lipophilicity: Fluorination often increases a molecule's lipophilicity, which affects its solubility and interactions with chromatographic stationary phases[1][3][4].

  • Changes in pKa: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms in the quinoline ring. This influences the compound's ionization state, impacting its retention in ion-exchange chromatography and its solubility[1].

  • Strong Intermolecular Interactions: Fluorinated compounds may exhibit unique intermolecular interactions, such as fluorous-fluorous interactions. While these can be exploited for purification, they can also complicate standard purification methods[1].

  • Co-elution with Impurities: Structurally similar non-fluorinated or partially fluorinated impurities can be difficult to separate from the target compound[1].

  • Compound Instability: Some fluorinated quinolines can be unstable under certain conditions. For example, the basicity of the quinoline nitrogen can lead to decomposition on acidic silica gel columns[5]. Additionally, certain substitution patterns can make the C-F bond susceptible to nucleophilic displacement or elimination[6].

Q2: Which purification techniques are most effective for fluorinated quinoline compounds?

A2: The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. Commonly used and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for purifying fluorinated compounds. The use of columns with fluorinated stationary phases (like pentafluorophenyl) can offer alternative selectivity compared to traditional C8 and C18 columns and may improve separation of halogenated compounds[1][7][8].

  • Column Chromatography: This is a fundamental technique for separating reaction mixtures. However, care must be taken to avoid decomposition, for instance, by using a neutral stationary phase like alumina or by deactivating silica gel with a base[2][5].

  • Recrystallization: This is an effective method for obtaining highly pure solid compounds. The choice of an appropriate solvent or solvent system is critical and often requires screening[2][9][10].

  • Solid-Phase Extraction (SPE): SPE can be a useful tool for sample cleanup and preliminary purification. Sorbents with fluorous interactions can be particularly effective for highly fluorinated compounds[1].

Q3: How can I assess the purity of my purified fluorinated quinoline compound?

A3: A combination of analytical techniques should be used to rigorously assess purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for structural confirmation and purity assessment. The absence of impurity signals is a strong indicator of high purity[2][9].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the purity of the compound and confirms its molecular weight[2].

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with UV detection is a standard method for quantifying purity[9].

Troubleshooting Guides

HPLC Purification
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary interactions with the stationary phase.- Column overload.- Use a highly end-capped column or a different stationary phase (e.g., fluorinated phase).[1]- Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[1]- Reduce the sample concentration or injection volume.[1]
Poor Peak Shape (Fronting) - Column overload.- Poor sample solubility in the mobile phase.- Reduce the sample concentration or injection volume.[1]- Dissolve the sample in the initial mobile phase.[1]
Split Peaks - Column void or contamination.- Co-elution of closely related impurities.- Flush the column or replace it if necessary.[1]- Optimize the mobile phase composition or gradient.
Low Recovery - Incomplete elution of the analyte.- Use a stronger elution solvent or increase the elution volume.[1]
Poor Purity - Co-elution of impurities with the analyte.- Optimize the mobile phase and stationary phase for better selectivity. Consider a fluorinated column.[1][7]
Recrystallization
Issue Potential Cause Troubleshooting Steps
Compound Oils Out - The compound is melting in the hot solvent.- The solvent has too high a solvating power.- Use a solvent with a lower boiling point.- Use a two-solvent system where the compound has high solubility in one and low solubility in the other.
No Crystals Form Upon Cooling - The solution is not supersaturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble).- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal.
Low Recovery - The compound is too soluble in the cold solvent.- Cool the solution in an ice bath or refrigerator to minimize solubility.[1]- Use a minimal amount of cold solvent for washing the crystals.[1]
Poor Purity - Impurities are co-crystallizing with the product.- Perform a second recrystallization.- Choose a different solvent system that better solubilizes the impurities.

Quantitative Data

Table 1: Solubility of Structurally Similar Quinoline Derivatives

CompoundSolventTemperature (°C)Solubility
4-Chloro-7-(trifluoromethyl)quinolineChloroformNot Specified25 mg/mL
4,7-DichloroquinolineChloroformNot Specified50 mg/mL
4,7-DichloroquinolineEthanol26.650.0113 (mole fraction)
4,7-DichloroquinolineEthanol30.050.0145 (mole fraction)
4,7-DichloroquinolineEthanol34.950.0224 (mole fraction)
4,7-DichloroquinolineEthanol40.150.0364 (mole fraction)
4,7-DichloroquinolineEthanol44.950.0564 (mole fraction)
4,7-DichloroquinolineEthanol50.050.0886 (mole fraction)
4,7-DichloroquinolineEthanol55.150.1353 (mole fraction)
4,7-DichloroquinolineEthanol60.250.2083 (mole fraction)
Data for structurally similar compounds is provided as a reference due to the lack of specific quantitative data for many fluorinated quinolines.[11]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for quinoline derivatives include ethanol/water mixtures, acetonitrile, or methanol/chloroform[9].

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the compound fully dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the solution can be placed in an ice bath or refrigerator to maximize crystal formation[1].

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel[1].

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities[1].

  • Drying: Dry the crystals under vacuum to remove all traces of solvent[1].

Protocol 2: General Procedure for Column Chromatography
  • Stationary Phase Selection: For basic fluorinated quinolines, consider using neutral alumina or deactivating silica gel by preparing a slurry with the chosen eluent containing a small amount of a volatile base (e.g., 0.1-1% triethylamine or pyridine) to prevent decomposition[5].

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between the target compound and impurities (target Rf value of ~0.3).

  • Column Packing: Pack the column with the chosen stationary phase and eluent, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of the stationary phase. Carefully load the dried material onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions. Monitor the elution using TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Fluorinated Quinoline Product Purity_Check1 Initial Purity Assessment (TLC, LC-MS) Crude->Purity_Check1 Decision1 High Purity? Purity_Check1->Decision1 Column_Chromatography Column Chromatography (Silica or Alumina) Decision1->Column_Chromatography No Pure_Product Pure Product Decision1->Pure_Product Yes Purity_Check2 Purity Assessment (NMR, HPLC, LC-MS) Column_Chromatography->Purity_Check2 Recrystallization Recrystallization Recrystallization->Purity_Check2 Prep_HPLC Preparative HPLC (RP or Fluorous Phase) Prep_HPLC->Purity_Check2 Decision2 Purity >95%? Purity_Check2->Decision2 Decision2->Pure_Product Yes Further_Purification Further Purification Decision2->Further_Purification No Further_Purification->Recrystallization Further_Purification->Prep_HPLC

Caption: A generalized workflow for the purification of fluorinated quinoline compounds.

Troubleshooting_Silica Start Attempting Silica Gel Column Chromatography Problem Observing Decomposition on Column? Start->Problem Success Continue with Purification Problem->Success No Cause Cause: Acidity of Silica Gel and Basicity of Quinoline Problem->Cause Yes Solution1 Option 1: Deactivate Silica Gel Cause->Solution1 Solution2 Option 2: Use Neutral Alumina Cause->Solution2 Solution3 Option 3: Use an Alternative Method (e.g., Recrystallization, RP-HPLC) Cause->Solution3 How_to_Deactivate Add 0.1-1% Triethylamine or Pyridine to Eluent Solution1->How_to_Deactivate

Caption: Troubleshooting decomposition during silica gel chromatography of fluorinated quinolines.

References

Technical Support Center: Optimizing Recrystallization of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recrystallization of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystal Formation

Question: I've dissolved my crude this compound in a solvent and allowed it to cool, but no crystals have formed. What could be the problem?

Answer: The absence of crystal formation is a frequent challenge and can be attributed to several factors:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to begin forming.

  • Inappropriate Solvent Choice: The compound may be too soluble in the selected solvent, even at lower temperatures.

  • Presence of Impurities: Certain impurities can hinder the nucleation and growth of crystals.[1][2]

  • Lack of Nucleation Sites: A very smooth and clean crystallization vessel may not offer enough imperfections for initial crystal formation to start.[1][2]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create microscopic imperfections that can act as nucleation sites.[1]

    • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.[1]

  • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[2]

  • Solvent System Modification:

    • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution. This will reduce the overall solubility and encourage crystallization.[1]

Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals

Question: When I cool my solution, the compound separates as an oil instead of forming solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute's solubility is so low at a certain temperature that it comes out of solution above its melting point. For quinoline derivatives, this can be a common issue.

Troubleshooting Steps:

  • Adjust the Temperature: Re-dissolve the oil by gently heating the solution.[1] Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[3]

  • Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[1][3] This can sometimes prevent the compound from precipitating out too early at a high temperature. Alternatively, consider using a different solvent or a mixture of solvents with a lower boiling point.[1]

  • Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[1]

Issue 3: Low Crystal Yield

Question: I have successfully obtained crystals, but the final yield is very low. How can I improve it?

Answer: A low yield can result from several factors:

  • Using Too Much Solvent: This is the most common reason for a low yield, as a significant portion of the compound remains dissolved in the mother liquor.[2]

  • Premature Filtration: Filtering the crystals before crystallization is complete.

  • High Solubility at Low Temperatures: The chosen solvent may still dissolve a considerable amount of the compound even when cold.[2]

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Ensure Thorough Cooling: Make sure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.

  • Recover from Mother Liquor: If a substantial amount of the compound remains in the filtrate, you can try to recover it by evaporating some of the solvent and attempting a second crystallization.

Issue 4: Colored Impurities in Crystals

Question: The crystals I obtained are colored, but the pure compound should be colorless or pale yellow. How can I remove the colored impurities?

Answer: Colored impurities can often be removed by using activated charcoal.

Troubleshooting Steps:

  • Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.[2]

  • Hot Filtration: Perform a hot filtration to remove the charcoal while the desired compound remains dissolved in the hot solvent. Then, allow the filtrate to cool and crystallize as usual.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Organic Solvents

SolventEstimated Solubility at Room TemperatureSuitability for Recrystallization
EthanolModerately Soluble to SolubleGood (Often used for quinoline derivatives)
MethanolSolublePotentially suitable, may require a co-solvent
AcetoneSolublePotentially suitable, may require a co-solvent
Ethyl AcetateModerately SolubleGood potential as a single or co-solvent
DichloromethaneSolubleLikely a good solvent, may need an anti-solvent
ChloroformSoluble (Analogous compound ~25 mg/mL)Likely a good solvent, may need an anti-solvent
HexaneSparingly Soluble to InsolubleGood potential as an anti-solvent
WaterSparingly SolubleUnlikely to be a good primary solvent

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid. Add small portions of the solvent until the solid is completely dissolved. Avoid adding excess solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal was used, perform a hot filtration to remove it. Preheat a filter funnel and a receiving flask to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

  • Solvent Selection: Choose a "good" solvent in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. (e.g., Ethanol as the solvent and water or hexane as the anti-solvent).

  • Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution until it becomes slightly cloudy (the point of saturation).

  • Inducing Crystallization: If crystals do not form immediately, you can add a seed crystal or gently scratch the inside of the flask.

  • Cooling: Allow the mixture to stand at room temperature, and then cool it in an ice bath to promote further crystallization.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the single-solvent recrystallization protocol.

Mandatory Visualization

Troubleshooting_No_Crystals Start No Crystals Forming Check_Conc Is the solution concentrated enough? Start->Check_Conc Check_Solvent Is the solvent appropriate? Check_Conc->Check_Solvent Yes Sol_Evap Evaporate some solvent Check_Conc->Sol_Evap No Check_Impurities Are impurities inhibiting nucleation? Check_Solvent->Check_Impurities Yes Sol_Anti Add an anti-solvent Check_Solvent->Sol_Anti No Check_Sites Are there nucleation sites? Check_Impurities->Check_Sites No Sol_Charcoal Treat with activated charcoal & filter Check_Impurities->Sol_Charcoal Yes Sol_Seed Add a seed crystal Check_Sites->Sol_Seed No Sol_Scratch Scratch the glassware Sol_Seed->Sol_Scratch

Caption: Troubleshooting workflow for when no crystals are forming.

Troubleshooting_Oiling_Out Start Compound 'Oiling Out' Check_Cooling Was the cooling rate too fast? Start->Check_Cooling Check_Solvent Is the solvent system optimal? Check_Cooling->Check_Solvent No Sol_Reheat Reheat to dissolve oil & cool slowly Check_Cooling->Sol_Reheat Yes Check_Conc Is the concentration too high? Check_Solvent->Check_Conc Yes Sol_Modify Add a 'better' solvent to the hot solution Check_Solvent->Sol_Modify No Sol_Dilute Add more solvent to reduce concentration Check_Conc->Sol_Dilute Yes

Caption: Troubleshooting workflow for when the compound "oils out".

Recrystallization_Workflow Start Start: Crude Compound Dissolve Dissolve in minimum amount of hot solvent Start->Dissolve Charcoal Optional: Add activated charcoal for colored impurities Dissolve->Charcoal Hot_Filter Hot filtration to remove insolubles/charcoal Charcoal->Hot_Filter Yes Cool Slowly cool to room temperature, then ice bath Charcoal->Cool No Hot_Filter->Cool Filter Vacuum filter to isolate crystals Cool->Filter Wash Wash with a small amount of cold solvent Filter->Wash Dry Dry the purified crystals Wash->Dry End End: Pure Crystals Dry->End

Caption: General experimental workflow for recrystallization.

References

Improving the solubility of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a heterocyclic compound often used as a key intermediate in the synthesis of pharmaceutical agents, particularly in the development of antimalarial, antimicrobial, and antifungal drugs.[1] Its quinoline structure, which is aromatic and often crystalline, contributes to its typically low aqueous solubility. This poor solubility can be a significant hurdle for in vitro biological assays and can lead to challenges in achieving therapeutic concentrations in preclinical studies.[2][3]

Q2: What is the first and most common method to try for solubilizing this compound for an in vitro assay?

The most direct and widely used method is to first prepare a concentrated stock solution in an organic co-solvent and then dilute this stock into your aqueous experimental medium.[2] Dimethyl sulfoxide (DMSO) is the most common initial choice due to its ability to dissolve a wide range of compounds and its miscibility with water.[2]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell media. What is happening and what should I do?

This is a common issue known as "crashing out." It occurs because the high concentration of the compound that is stable in 100% DMSO becomes supersaturated and falls out of solution when the DMSO concentration is drastically lowered upon dilution into an aqueous environment.[2]

Immediate steps to resolve this include:

  • Lowering the final concentration: Your compound may be exceeding its maximum solubility in the final assay medium. Try using serial dilutions to determine the highest concentration that remains soluble.[2]

  • Adjusting the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) might be sufficient to keep the compound in solution. It is critical to run a vehicle control with the same final DMSO concentration to assess any effects on the assay.[2]

Q4: Beyond using a simple co-solvent, what other strategies can I employ to improve solubility?

If co-solvents alone are insufficient, several other formulation strategies can be explored:[4][5][6]

  • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility by forming a more soluble salt.[4][7]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[4]

  • Inclusion Complexation: Cyclodextrins can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic parts of the molecule and increasing aqueous solubility.[4][8]

  • Particle Size Reduction: For preparing suspensions, reducing the particle size through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.[4][8]

Troubleshooting Guide

IssuePossible CauseRecommended Actions
Compound will not dissolve in 100% DMSO to create a stock solution. The compound may have extremely low solubility even in organic solvents, or the concentration may be too high.- Try gentle warming (e.g., 37°C water bath).- Use a sonicator bath for 5-10 minutes.[2]- Test other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF).
Compound precipitates immediately upon dilution into aqueous buffer. The compound has very poor aqueous solubility and is "crashing out" of the DMSO stock.- Lower the final desired concentration of the compound.[2]- Increase the final percentage of the co-solvent (e.g., DMSO) in the assay, ensuring it is within the tolerance limits of the biological system.[2]- Explore advanced formulation strategies outlined in the FAQs.
Solution is cloudy or contains visible particles after dilution. This indicates either precipitation or the formation of a fine suspension.- For assays requiring a true solution, the concentration must be lowered or a different solubilization method used.- If a suspension is acceptable for the assay, ensure it is homogenous by vortexing before use.
High variability in results between experimental replicates. This can be due to inconsistent dissolution or precipitation of the compound during the experiment.- Ensure the stock solution is fully dissolved before use.- Prepare fresh dilutions for each experiment.- Consider using a formulation that provides greater stability in the aqueous medium, such as a cyclodextrin complex or a lipid-based formulation.[9]

Illustrative Solubility Data

The following table provides an example of how different solubilization methods might improve the aqueous solubility of a poorly soluble quinoline derivative like this compound. Note: These values are for illustrative purposes and the optimal method must be determined empirically.

Solubilization MethodVehicleExample Solubility Enhancement (Fold Increase)Key Considerations
Co-solvency 5% DMSO in PBS5 - 50Final DMSO concentration must be compatible with the assay.[2]
pH Modification pH 9.0 Buffer10 - 100The pH must not affect the biological activity or the assay components.
Surfactant 1% Tween® 80 in Water20 - 200Potential for surfactant to interfere with the assay or cause cell toxicity.
Inclusion Complex 10% HP-β-CD in Water50 - 1000+The complex must be stable and not interfere with the compound's activity.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a sterile glass vial with a PTFE-lined cap.

  • Add Solvent: Add a calculated volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM). A higher concentration minimizes the volume of DMSO added to the final assay.

  • Promote Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound is not fully dissolved, use a sonicator bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied, but be mindful of the compound's stability at elevated temperatures.[2]

  • Inspect for Clarity: A successfully prepared stock solution should be clear and free of any visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay using Co-solvents

This protocol provides a method to determine the kinetic solubility of the compound in your assay buffer.

  • Prepare Compound Stock: Create a high-concentration stock solution (e.g., 20 mM) in 100% DMSO as described in Protocol 1.

  • Prepare Assay Buffer: Use the specific aqueous buffer or cell culture medium relevant to your biological assay (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of the assay buffer. This creates a nominal concentration of 200 µM with 1% DMSO. Mix well by pipetting.

  • Create Serial Dilutions: Perform serial dilutions down the plate using the assay buffer.

  • Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow the system to equilibrate.[7]

  • Measure Turbidity: Read the absorbance of the plate at a wavelength sensitive to light scattering, such as 620 nm or 750 nm, using a plate reader. The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility limit.

Visualizations

G cluster_0 Initial Solubility Assessment cluster_1 Troubleshooting Pathway start Start with Compound Powder prep_stock Prepare 10-50 mM Stock in 100% DMSO (Protocol 1) start->prep_stock test_dilution Dilute to Final Assay Concentration in Aqueous Buffer prep_stock->test_dilution observe Observe for Precipitation test_dilution->observe soluble Soluble: Proceed with Assay observe->soluble No precipitate Precipitate Forms observe->precipitate Yes lower_conc Lower Final Concentration precipitate->lower_conc inc_dmso Increase Final DMSO % (e.g., 0.1% to 0.5%) precipitate->inc_dmso adv_strat Explore Advanced Strategies (pH, Surfactants, Cyclodextrins) precipitate->adv_strat lower_conc->test_dilution inc_dmso->test_dilution

Caption: Troubleshooting workflow for addressing compound precipitation.

G cluster_workflow Solubility Enhancement Strategy Selection cluster_initial Tier 1: Simple Methods cluster_advanced Tier 2: Formulation-Based start Poorly Soluble Compound: 2-Hydroxy-6-methyl-4- (trifluoromethyl)quinoline cosolvent Co-solvent (DMSO, Ethanol) start->cosolvent ph_adjust pH Adjustment (if ionizable) start->ph_adjust surfactant Surfactants (e.g., Tween® 80) cosolvent->surfactant If precipitation persists ph_adjust->surfactant If precipitation persists cyclodextrin Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin lipid Lipid-Based Systems (for in vivo) cyclodextrin->lipid

Caption: Decision tree for selecting a solubility enhancement method.

References

Technical Support Center: ¹⁹F NMR of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ¹⁹F NMR of fluorinated heterocyles. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you overcome poor signal and other common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio (S/N)

Q1: My ¹⁹F NMR signal is very weak. What are the common causes and how can I improve it?

A1: A poor signal-to-noise ratio in ¹⁹F NMR can stem from several factors, ranging from sample preparation to acquisition parameters. Here’s a systematic guide to troubleshooting and enhancing your signal.

Troubleshooting Steps:

  • Sample Concentration: Ensure your sample concentration is adequate. While ¹⁹F is a sensitive nucleus, a low concentration will naturally lead to a weak signal. If solubility permits, increase the concentration of your analyte. For quantitative experiments, a concentration of at least 0.1 M is often recommended.[1]

  • Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4. If your signal is weak, increasing the number of scans is a direct way to improve it.

  • Relaxation Delay (D1): For fluorine nuclei with long longitudinal relaxation times (T₁), an insufficient relaxation delay between pulses can lead to saturation and a significant loss of signal intensity. This is particularly true for quaternary fluorine atoms or those in rigid heterocyclic systems.

    • Diagnosis: Run an inversion-recovery experiment to measure the T₁ of your fluorine signal.

    • Solution: Set the relaxation delay (D1) to at least 5 times the longest T₁ value in your sample to ensure full relaxation. For quantitative analysis, a delay of 7 times T₁ is recommended for complete relaxation.[1]

  • Pulse Angle: Using a 90° pulse angle generally provides the maximum signal for a single scan.[1] Ensure your pulse width is correctly calibrated.

  • Shimming: Poor magnetic field homogeneity will lead to broad lineshapes and reduced peak height, thus lowering the S/N. Meticulous shimming of the spectrometer is crucial.

  • Probe Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹⁹F frequency and matched to the spectrometer. Mismatched tuning can lead to significant signal loss.

  • Solvent Choice: The choice of deuterated solvent can influence the relaxation properties of your compound. Ensure your compound is fully dissolved and stable in the chosen solvent.

Issue 2: Distorted or Rolling Baseline

Q2: The baseline of my ¹⁹F NMR spectrum is not flat, making integration and phasing difficult. What causes this and how can I fix it?

A2: Baseline distortions are a common artifact in ¹⁹F NMR, often exacerbated by the wide chemical shift range of the nucleus.

Common Causes and Solutions:

  • Large Spectral Width (SW): Acquiring a very wide spectral width is a frequent cause of baseline roll.[2]

    • Solution: If the approximate chemical shift range of your signals is known, reduce the spectral width to cover only the region of interest. This will often significantly improve the baseline quality.

  • Incorrect Phasing: Applying a large first-order phase correction can introduce baseline distortions.[2][3]

    • Solution: Try to re-phase your spectrum carefully. If manual phasing proves difficult, some software packages offer automated baseline correction algorithms that can be effective.[4][5]

  • Acoustic Ringing: The high-power radiofrequency pulse can cause the probe to vibrate, introducing oscillations in the initial part of the Free Induction Decay (FID). This "acoustic ringing" can lead to baseline problems.

    • Solution: Increase the pre-acquisition delay (a short delay before the start of data acquisition) to allow these oscillations to decay.

  • Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself (e.g., Teflon components) can contribute to an uneven baseline.

    • Solution: Acquire a background spectrum of the probe with a solvent-filled NMR tube but without your analyte. This can help identify and potentially subtract the background signals.

Issue 3: Broad or Distorted Peak Shapes

Q3: My ¹⁹F signals are broader than expected. What could be the issue?

A3: Broad peaks can obscure coupling information and reduce the accuracy of integration.

Potential Causes and Corrective Actions:

  • Poor Shimming: This is the most common cause of broad peaks. The magnetic field needs to be highly homogeneous across the sample volume.

    • Solution: Carefully shim the spectrometer on your sample. Automated shimming routines are often sufficient, but manual shimming may be necessary for challenging samples.

  • Chemical Exchange: If your fluorinated heterocycle is undergoing conformational changes or exchanging between different chemical environments on the NMR timescale, this can lead to signal broadening.

    • Solution: Try acquiring the spectrum at different temperatures. Lowering the temperature may slow down the exchange process, resulting in sharper signals for each conformer. Conversely, increasing the temperature might lead to a single, sharp, averaged signal if the exchange becomes fast on the NMR timescale.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can significantly shorten the transverse relaxation time (T₂) and cause line broadening.

    • Solution: Degas your sample by bubbling an inert gas (like nitrogen or argon) through it or by using freeze-pump-thaw cycles. Using a metal chelator like EDTA can help sequester paramagnetic metal ions.

  • Unresolved Couplings: Complex, unresolved couplings to other nuclei (e.g., ¹H, ¹⁹F) can make a peak appear broad.

    • Solution: If coupling to protons is the issue, run a ¹H-decoupled ¹⁹F experiment.

Quantitative Data and Experimental Protocols

Table 1: Recommended Acquisition Parameters for ¹⁹F NMR
ParameterRoutine Qualitative AnalysisQuantitative Analysis (qNMR)
Pulse Angle 30° - 90°90° for best S/N, or a smaller calibrated pulse angle
Relaxation Delay (D1) 1-2 seconds (can be shorter if T₁ is short)≥ 5-7 x T₁ of the slowest relaxing signal
Number of Scans (NS) 4-16 (or as needed for adequate S/N)Sufficient to achieve S/N > 250:1 for accurate integration
Acquisition Time (AT) Typically ~1 secondSufficient for desired digital resolution (e.g., 1-5 seconds)[6]
Spectral Width (SW) As narrow as possible to encompass all signalsOptimized to cover signals of interest and internal standard
Line Broadening (LB) 0.2 - 1 Hz for improved S/NMinimal, to avoid distorting peak shapes for integration
Experimental Protocol: Optimizing ¹⁹F NMR for Quantitative Analysis

This protocol outlines the key steps for setting up a reliable quantitative ¹⁹F NMR experiment.

  • Sample Preparation:

    • Accurately weigh a known amount of your fluorinated heterocycle and a suitable internal standard. The internal standard should be a stable, non-volatile compound with a simple ¹⁹F signal that does not overlap with your analyte's signals.

    • Dissolve the sample and internal standard in a known volume of a high-purity deuterated solvent. Ensure complete dissolution.

    • Filter the solution to remove any particulate matter.

  • Determine T₁ Relaxation Times:

    • Run an inversion-recovery pulse sequence to measure the T₁ values for both your analyte and the internal standard.

    • Identify the longest T₁ value among the signals you intend to quantify.

  • Set Acquisition Parameters:

    • Set the relaxation delay (D1) to be at least 5-7 times the longest measured T₁.[1]

    • Use a calibrated 90° pulse.

    • Set the spectral width to include the signals of the analyte and the internal standard, with some baseline on either side.

    • Choose a sufficient number of scans to achieve a high signal-to-noise ratio (ideally >250:1).

  • Acquire and Process the Spectrum:

    • Acquire the data.

    • Apply a minimal line broadening factor (e.g., 0.3 Hz).

    • Carefully phase the spectrum.

    • Apply a baseline correction, preferably a polynomial fit or a similar algorithm that does not distort the integrals.

  • Integration and Calculation:

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the concentration or purity of your analyte based on the integral values, the number of fluorine atoms contributing to each signal, and the known concentration of the internal standard.

Visualizations

Troubleshooting Workflow for Poor ¹⁹F NMR Signal

PoorSignal_Workflow start Start: Poor S/N d_conc Is sample concentration sufficient? start->d_conc end_good Good S/N end_bad Persistent Issue: Consult Instrument Specialist d_scans Is number of scans adequate? d_conc->d_scans Yes a_conc Increase concentration d_conc->a_conc No d_d1 Is relaxation delay (D1) long enough (≥ 5xT₁)? d_scans->d_d1 Yes a_scans Increase number of scans d_scans->a_scans No d_shim Is shimming optimized? d_d1->d_shim Yes a_d1 Measure T₁ and set D1 ≥ 5xT₁ d_d1->a_d1 No d_probe Is probe tuned and matched? d_shim->d_probe Yes a_shim Re-shim sample d_shim->a_shim No d_probe->end_good Yes a_probe Tune and match probe d_probe->a_probe No a_conc->d_scans a_scans->d_d1 a_d1->d_shim a_shim->d_probe a_probe->end_good a_probe->end_bad If S/N still poor

Caption: A step-by-step workflow for diagnosing and resolving poor signal-to-noise in ¹⁹F NMR experiments.

Logical Relationships in Baseline Distortion

Baseline_Distortion issue Baseline Distortion cause_sw Large Spectral Width issue->cause_sw cause_phase Incorrect Phasing issue->cause_phase cause_acoustic Acoustic Ringing issue->cause_acoustic cause_bg Probe Background issue->cause_bg sol_sw Reduce Spectral Width cause_sw->sol_sw sol_phase Re-phase Spectrum Use Baseline Correction Algorithm cause_phase->sol_phase sol_acoustic Increase Pre-acquisition Delay cause_acoustic->sol_acoustic sol_bg Acquire Background Spectrum cause_bg->sol_bg

Caption: Common causes of baseline distortion in ¹⁹F NMR and their corresponding solutions.

References

Technical Support Center: Interpreting Complex Mass Spectra of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex mass spectra of trifluoromethylated compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (M+) peak often weak or absent in the mass spectra of trifluoromethylated compounds?

A1: The high electronegativity of the fluorine atoms in the trifluoromethyl (-CF3) group can lead to energetically unstable molecular ions upon ionization. This instability promotes rapid fragmentation, often resulting in a weak or undetectable molecular ion peak.[1][2] In many perfluorinated paraffins, the molecule ions are very small or absent entirely.[1] Softer ionization techniques, such as Chemical Ionization (CI), may be employed to increase the likelihood of observing the molecular ion.[3]

Q2: What are the most common initial fragmentation pathways for compounds containing a trifluoromethyl group?

A2: The fragmentation of trifluoromethylated compounds is often initiated at the periphery of the molecule.[4] Common initial fragmentation steps include:

  • Loss of a trifluoromethyl radical (•CF3): This results in a peak at [M-69] and is a very common fragmentation pathway.

  • Loss of a fluorine atom (•F): This leads to a peak at [M-19].

  • Loss of hydrogen fluoride (HF): This is observed as a peak at [M-20], particularly in compounds containing a nearby hydrogen atom.[5]

Q3: Are rearrangement reactions common in the mass spectra of trifluoromethylated compounds?

A3: Yes, rearrangement reactions are frequently observed. One notable rearrangement involves the migration of a fluorine atom and the subsequent loss of difluorocarbene (:CF2), which has a mass of 50 Da.[4] For instance, in some 3-(trifluoromethyl)-2,1-benzisoxazole derivatives, rearrangement of CF2 is recorded in the mass spectra.[4] Another example is the appearance of an intense peak from a rearrangement ion, Ar-C+=O, in the spectra of trans-2-aryl-2-trifluoromethyl-1-nitrocyclopropanes.[4]

Q4: I am observing an unexpected peak at m/z 69. What is its likely identity?

A4: A peak at m/z 69 is highly characteristic of the trifluoromethyl cation (CF3+). In the mass spectra of perfluoroparaffins, the CF3+ ion is often the most abundant ion.[1] Its presence can be a strong indicator that your compound contains a trifluoromethyl group.

Troubleshooting Guides

Problem: I cannot identify the molecular ion peak in my spectrum.

Possible Cause Troubleshooting Step
Extensive Fragmentation: The high energy of Electron Ionization (EI) can cause the molecular ion to fragment completely.[3]Solution: Employ a "softer" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to reduce fragmentation and enhance the molecular ion peak.[3]
Low Sample Concentration: The sample concentration may be too low to produce a detectable molecular ion signal.[6]Solution: Increase the concentration of the sample being analyzed.
Instrument Calibration: Incorrect mass calibration can lead to misidentification of peaks.[6]Solution: Perform a routine mass calibration of the spectrometer using an appropriate standard.[6]

Problem: The fragmentation pattern is highly complex and difficult to interpret.

Possible Cause Troubleshooting Step
Multiple Fragmentation Pathways: Trifluoromethylated compounds can undergo several competing fragmentation pathways simultaneously.[4]Solution: Look for characteristic neutral losses (see table below) and rearrangement ions. High-resolution mass spectrometry (HRMS) can help determine the elemental composition of fragments, aiding in pathway elucidation.[3]
Presence of Isotopes: If your compound contains elements like chlorine or bromine, the isotopic distribution will lead to more complex peak patterns.Solution: Analyze the isotopic pattern of major fragment ions. For example, a compound with one bromine atom will show two peaks of nearly equal intensity separated by 2 m/z units.[5]
Background Noise/Contamination: High background noise can obscure true fragment ion peaks.[6][7]Solution: Optimize chromatographic conditions to achieve a stable baseline.[6] Ensure proper sample preparation to minimize contaminants.[7]

Data Presentation: Common Neutral Losses and Fragment Ions

The following tables summarize common neutral losses and characteristic fragment ions observed in the mass spectra of trifluoromethylated compounds.

Table 1: Common Neutral Losses

Neutral LossMass (Da)
F19
HF20
CF250
CF369
HNO2 + CF3116

Table 2: Common Fragment Ions

Ionm/z
CF3+69
[CF3NO2]+•115
Ar-C+=OVaries
PhC+=O105
PhC+=CH2104

Experimental Protocols

General Protocol for Mass Spectrometric Analysis of Trifluoromethylated Compounds

  • Sample Preparation:

    • Dissolve the trifluoromethylated compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Ensure the sample is appropriately concentrated. If the signal is too weak, increase the concentration. If ion suppression is suspected, dilute the sample.[6]

    • For complex matrices, consider solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample.

  • Instrumentation and Ionization:

    • For initial analysis of unknown compounds, Electron Ionization (EI) is often used to generate a reproducible fragmentation pattern for library matching.[3]

    • If the molecular ion is not observed with EI, switch to a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI).

    • Regularly tune and calibrate the mass spectrometer to ensure optimal performance, mass accuracy, and resolution.[6]

  • Data Acquisition:

    • Acquire a full scan mass spectrum over an appropriate m/z range.

    • If using a chromatographic separation method (e.g., GC-MS or LC-MS), optimize the separation to ensure good peak shape and resolution.[6]

  • Data Interpretation:

    • Identify the molecular ion peak (if present).

    • Look for characteristic neutral losses such as 19 (F), 20 (HF), 50 (CF2), and 69 (CF3).

    • Identify common fragment ions, particularly m/z 69 (CF3+).

    • Consider the possibility of rearrangement reactions.

    • Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition of ions for greater confidence in structural assignments.[3]

Mandatory Visualizations

fragmentation_pathway M Molecular Ion (M+) M_minus_CF3 [M - CF3]+ M->M_minus_CF3 - •CF3 M_minus_F [M - F]+ M->M_minus_F - •F CF3_plus CF3+ M->CF3_plus Cleavage

Caption: Common fragmentation pathways of a trifluoromethylated compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_interp Data Interpretation dissolve Dissolve in Solvent concentrate Adjust Concentration dissolve->concentrate cleanup Sample Cleanup (optional) concentrate->cleanup ionization Ionization (EI or CI/ESI) cleanup->ionization acquisition Data Acquisition ionization->acquisition identify_M Identify Molecular Ion acquisition->identify_M analyze_frags Analyze Fragments & Neutral Losses identify_M->analyze_frags propose_structure Propose Structure analyze_frags->propose_structure

Caption: General workflow for the mass spectrometric analysis of trifluoromethylated compounds.

References

Technical Support Center: Enhancing Reproducibility of In Vitro Assays with 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline (CAS: 1828-96-2) in in vitro assays. Our goal is to help you enhance the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterocyclic organic compound belonging to the quinoline family.[1] It is often used as a key intermediate in the synthesis of pharmaceutical agents, with potential applications in antimalarial, antimicrobial, antifungal, and cancer research.[2][3] The trifluoromethyl group can enhance its metabolic stability and biological activity.[1]

Q2: What are the primary challenges when working with this compound in in vitro assays?

The most common challenge is its limited solubility in aqueous solutions, which is a frequent issue for many quinoline derivatives. This can lead to compound precipitation, resulting in inconsistent and unreliable data. Other potential issues include compound stability over the course of an experiment and possible off-target effects.

Q3: How should I prepare stock solutions of this compound?

Due to its likely hydrophobic nature, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). A general protocol is as follows:

  • Calculate the required mass of the compound for your desired stock concentration (e.g., 10 mM).

  • Accurately weigh the compound in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO.

  • Ensure complete dissolution by vortexing or using a sonicator bath for 5-10 minutes. Gentle warming (e.g., 37°C) can be applied, but monitor for any signs of compound degradation.

  • The stock solution should be clear and free of particulates.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Q4: My compound precipitates when I dilute the DMSO stock into my cell culture medium. What should I do?

This is a common issue when the concentration of the organic co-solvent is significantly reduced upon dilution into an aqueous medium. Here are some strategies to address this:

  • Lower the Final Concentration: Your compound may be exceeding its solubility limit in the final assay medium. Perform serial dilutions to determine a working concentration that remains in solution.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) and is consistent across all experimental conditions, including vehicle controls.

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in your buffer or medium.

  • Use of Solubilizing Agents: If precipitation persists, consider the use of surfactants or cyclodextrins to enhance solubility. However, these should be tested for their own effects on the assay system.

Troubleshooting Guides

Issue 1: High Variability in Assay Results

High variability between replicate wells or experiments can undermine the reliability of your findings.

Potential Cause Troubleshooting Step
Inconsistent Compound Concentration Ensure your stock solution is fully dissolved and homogenous before making dilutions. Use calibrated pipettes for accurate liquid handling.
Compound Degradation Prepare fresh dilutions from a frozen stock aliquot for each experiment. Assess the stability of the compound in your specific cell culture medium over the duration of your experiment.
Cell Health and Seeding Density Use healthy, low-passage number cells. Ensure a uniform cell seeding density across all wells of your microplate.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or medium.
Issue 2: Unexpected or Off-Target Cellular Effects

You may observe cellular effects that are inconsistent with the expected mechanism of action.

Potential Cause Troubleshooting Step
General Cytotoxicity Determine the cytotoxic profile of the compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®). This will help you select a non-toxic concentration range for your mechanism-of-action studies.
Off-Target Kinase Inhibition Many quinoline derivatives can have off-target effects on various kinases due to the conserved ATP-binding pocket. If you suspect off-target kinase activity, consider performing a broad-panel kinase screen.
Interference with Assay Signal The compound may have inherent fluorescent or quenching properties that interfere with the assay readout. Run appropriate controls, such as the compound in cell-free assay medium, to check for interference.

Experimental Protocols

General Protocol for a Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound. Note: This protocol should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidic isopropanol or a commercial solubilizing agent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

The following table is a template for summarizing quantitative data from cell viability assays. Note: The data presented below is hypothetical and for illustrative purposes only. You must generate your own experimental data.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
MCF-7 (Breast Cancer)MTT48[Experimental Value]
A549 (Lung Cancer)CellTiter-Glo®48[Experimental Value]
P. falciparum (3D7)SYBR Green I72[Experimental Value]

Visualizations

Experimental Workflow for Overcoming Solubility Issues

G cluster_0 Initial Stock Preparation cluster_1 Dilution into Aqueous Medium cluster_2 Troubleshooting start Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10-100 mM) start->dissolve check_sol Visually inspect for clarity dissolve->check_sol dilute Dilute stock into assay medium check_sol->dilute check_precip Observe for precipitation dilute->check_precip lower_conc Lower final concentration check_precip->lower_conc Precipitation end_success Proceed with Assay check_precip->end_success No Precipitation lower_conc->dilute step_dilute Use stepwise dilution lower_conc->step_dilute step_dilute->dilute solubilizer Consider solubilizing agents (e.g., cyclodextrins) step_dilute->solubilizer end_fail Re-evaluate Formulation solubilizer->end_fail

Caption: A workflow for preparing and troubleshooting solutions of hydrophobic compounds.

Potential Signaling Pathway Involvement in Cancer

While the specific targets of this compound are not yet fully elucidated, many quinoline derivatives have been shown to interfere with critical signaling pathways in cancer cells. One such pathway is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Compound Quinoline Derivative (Potential Inhibitor) Compound->PI3K Compound->Akt Compound->mTORC1

Caption: Potential inhibitory effects of quinoline derivatives on the PI3K/Akt/mTOR pathway.

References

Strategies to minimize degradation of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide strategies for minimizing degradation during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, general principles for quinoline derivatives suggest that the primary factors contributing to degradation are exposure to light (photodegradation), oxygen (oxidation), moisture (hydrolysis), and extreme temperatures.[1] The quinoline ring system is known to be susceptible to oxidation, and the presence of a hydroxyl group can increase this susceptibility.

Q2: What are the optimal storage conditions for solid this compound?

A2: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[2] It is highly recommended to store the compound in an amber or opaque vial to protect it from light.[3] For compounds that are particularly sensitive to air and moisture, storage in a desiccator or under an inert atmosphere, such as argon or nitrogen, is advisable.[1][4]

Q3: How should I store solutions of this compound?

A3: Solutions are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed vial, protected from light, and refrigerated. The choice of solvent is also critical; ensure the solvent is dry and free of impurities. For some quinoline derivatives, pH can significantly impact stability in aqueous solutions, with neutral pH often being optimal.[2]

Q4: Are there any known degradation products I should be aware of?

A4: For quinoline compounds, common degradation products resulting from oxidation include N-oxides and hydroxylated derivatives.[1] Photodegradation can lead to the formation of photoisomers and other hydroxylated products.[1] Without specific studies on this compound, it is prudent to anticipate similar degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions for each experiment. 3. Perform a Purity Check: Analyze the purity of your compound using a suitable analytical method like HPLC or LC-MS to check for the presence of degradation products.
Discoloration of the solid compound This may indicate oxidation or photodegradation.1. Discard the Discolored Compound: Do not use the compound if it shows visible signs of degradation. 2. Review Storage Protocol: Ensure the compound is stored in a light-blocking container and consider storing under an inert atmosphere.[3][4]
Precipitate formation in solutions The compound may be unstable in the chosen solvent or at the storage temperature.1. Assess Solvent Compatibility: Ensure the compound is fully soluble and stable in the chosen solvent. You may need to try a different solvent. 2. Check Storage Temperature: Some compounds can precipitate out of solution at lower temperatures. Store at the recommended temperature, and if refrigerated, allow the solution to come to room temperature and check for solubility before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.[5][6] This protocol provides a general framework for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile, methanol)

  • HPLC or LC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl. Keep the mixture at room temperature for a specified period (e.g., 24 hours). If no degradation is observed, the temperature can be elevated (e.g., 60°C).[7]

  • Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂. Keep the mixture at room temperature for a specified period.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 70°C) for a specified period.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Analysis: At the end of the stress period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a stability-indicating analytical method, such as HPLC or LC-MS, to quantify the parent compound and detect any degradation products.[8]

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Observations

Stress Condition Typical Parameters Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, Room Temp or 60°CHydrolysis of functional groups
Base Hydrolysis 0.1 M NaOH, Room Temp or 60°CHydrolysis of functional groups
Oxidation 3% H₂O₂, Room TempN-oxides, hydroxylated derivatives
Thermal Degradation 70°C (solid state)General decomposition products
Photodegradation UV/Vis light exposurePhotoisomers, ring-cleavage products

Visualizations

Logical Workflow for Minimizing Degradation

A Receiving Compound B Visual Inspection (Color, Appearance) A->B C Proper Storage (Cool, Dark, Dry, Inert Atmosphere) B->C D Experiment Preparation C->D E Use Freshly Prepared Solutions D->E F Minimize Exposure to Light and Air D->F H Inconsistent Results? E->H F->H G Post-Experiment (Proper Disposal/Storage) H->G No I Troubleshoot: - Check Storage - Purity Analysis - Fresh Reagents H->I Yes I->D

Caption: Workflow for handling and storage to minimize degradation.

Potential Degradation Pathways

Parent This compound Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Deg1 N-Oxide Derivatives Oxidation->Deg1 Deg2 Hydroxylated Derivatives Oxidation->Deg2 Deg3 Photoisomers Photodegradation->Deg3 Deg4 Ring Cleavage Products Photodegradation->Deg4 Hydrolysis->Deg4

Caption: Potential degradation pathways for quinoline derivatives.

References

Validation & Comparative

A Comparative Guide to the Antimalarial Potential of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel and effective antimalarial agents, the quinoline scaffold remains a critical pharmacophore. This guide provides a comparative overview of the established antimalarial drug, chloroquine, and the investigational compound class of trifluoromethyl-substituted quinolines, with a specific focus on what is known about compounds structurally related to 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline. While direct experimental data for this compound is not extensively available in the public domain, this guide synthesizes data from analogous compounds to provide a predictive framework for its potential activity and a practical guide for its evaluation.

In Vitro Antimalarial Activity: A Comparative Analysis

The in vitro efficacy of antimalarial compounds is a primary indicator of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of the Plasmodium falciparum parasite by 50%. The following tables summarize the in vitro antimalarial activity of various trifluoromethyl-substituted quinoline derivatives and chloroquine against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Table 1: In Vitro Antimalarial Activity of Trifluoromethyl-Substituted Quinoline Derivatives

Compound ClassSpecific DerivativeP. falciparum StrainIC50 (µM)Citation
2,8-bis(trifluoromethyl)quinoline Ketones2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketoneD10 (CQS)4.8 µg/mL[1]
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketoneD10 (CQS)5.2 µg/mL[1]
2-Arylvinylquinolines(E)-N1-(6-chloro-2-(4-(trifluoromethyl)styryl) quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine-Potent Activity[2]
N-substituted-2,8-bis(trifluoromethyl)-quinolin-4-amineCompound 129W2 (CQR)0.083[3]
3-Trifluoromethyl-2-carbonylquinoxaline di-N-oxidesVarious DerivativesFcB1 (CQR)Varied (less potent than chloroquine)[2]

Table 2: In Vitro Antimalarial Activity of Chloroquine

P. falciparum StrainResistance StatusIC50 (nM)Citation
3D7Sensitive~20 - 24[4][5]
D10Sensitive-[1]
HB3Sensitive-[6]
Dd2Resistant~100 - 176[6][7][8]
K1Resistant-[9]
W2Resistant0.55 µM (550 nM)[10]
FcB1Resistant-[2]
7G8Resistant~100 - 150[8]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key in vitro assays are provided below.

SYBR Green I-Based In Vitro Antimalarial Assay

This assay is a widely used, fluorescence-based method for determining the IC50 of antimalarial compounds against the erythrocytic stages of P. falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • Human erythrocytes (O+)

  • 96-well microtiter plates

  • Test compound and control drugs (e.g., chloroquine)

  • SYBR Green I lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye)[9]

  • Fluorescence plate reader

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compound and control drugs in complete culture medium in a 96-well plate.

  • Parasite Addition: Add a suspension of P. falciparum-infected erythrocytes (typically at 1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[11]

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[9]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration using non-linear regression analysis.

MTT-Based In Vitro Cytotoxicity Assay

This colorimetric assay determines the cytotoxicity of a compound against a mammalian cell line (e.g., HepG2, TOV-21G) to assess its selectivity for the parasite.[12][13]

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Addition: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[12]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The Selectivity Index (SI) is then calculated as CC50 / IC50.

Visualizing Experimental and Logical Frameworks

To further clarify the processes and concepts involved in antimalarial drug evaluation, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_cytotoxicity Cytotoxicity & Selectivity culture P. falciparum Culture (Synchronized Rings) incubate Incubate with Parasites (72 hours) culture->incubate plate Prepare Serial Dilutions of Test Compound plate->incubate sybr Add SYBR Green I Lysis Buffer incubate->sybr read_fluorescence Measure Fluorescence sybr->read_fluorescence calc_ic50 Calculate IC50 read_fluorescence->calc_ic50 calc_si Calculate Selectivity Index (SI = CC50 / IC50) calc_ic50->calc_si mammalian_cells Mammalian Cell Culture (e.g., HepG2) incubate_cyto Incubate with Cells (48-72 hours) mammalian_cells->incubate_cyto plate_cyto Prepare Serial Dilutions of Test Compound plate_cyto->incubate_cyto mtt Add MTT Reagent incubate_cyto->mtt read_absorbance Measure Absorbance mtt->read_absorbance calc_cc50 Calculate CC50 read_absorbance->calc_cc50 calc_cc50->calc_si

Caption: Workflow for Antimalarial Activity and Cytotoxicity Assessment.

Quinolone_MoA cluster_parasite Parasite Digestive Vacuole hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion detox Heme Polymerization (Detoxification) heme->detox death Parasite Death heme->death Accumulation Leads to hemozoin Non-toxic Hemozoin (Crystal) detox->hemozoin quinoline Quinoline Antimalarial (e.g., Chloroquine) quinoline->inhibition inhibition->detox Inhibits

Caption: Putative Mechanism of Action for Quinoline Antimalarials.

References

Comparative Analysis of Mefloquine and 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established antimalarial drug, mefloquine, and the quinoline derivative, 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline. While mefloquine has a long history of clinical use and a well-documented efficacy profile, publicly available data on the specific antimalarial activity of this compound is limited. This document summarizes the existing knowledge on both compounds to aid researchers in the field of antimalarial drug development.

Introduction to Quinoline Antimalarials

Quinoline derivatives have been a cornerstone of antimalarial chemotherapy for decades. Mefloquine, a potent blood schizonticide, has been widely used for both the prophylaxis and treatment of malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum.[1] The quinoline scaffold is a privileged structure in the design of new antimalarial agents. The introduction of trifluoromethyl groups into organic molecules can significantly alter their biological properties, including metabolic stability and potency, making trifluoromethyl-substituted quinolines an area of interest in drug discovery.

Mefloquine: A Profile

Mefloquine is a 4-quinolinemethanol derivative effective against the erythrocytic stages of Plasmodium species.[1] It has demonstrated high efficacy in the treatment and prevention of malaria caused by multidrug-resistant P. falciparum.[1]

Mechanism of Action

While the precise molecular mechanism of mefloquine is not fully elucidated, it is known to be a blood schizonticide that acts within the parasite's digestive vacuole.[2] Research suggests that mefloquine targets the P. falciparum 80S ribosome, thereby inhibiting protein synthesis.[3] Resistance to mefloquine has been linked to an increased copy number of the pfmdr1 gene, which encodes a P-glycoprotein homologue located on the membrane of the parasite's digestive vacuole.[4]

Adverse Effects

The use of mefloquine is associated with a range of adverse effects, most notably neuropsychiatric disturbances, including dizziness, headache, insomnia, and in more severe cases, anxiety, depression, and psychosis.[1] These potential side effects necessitate careful patient monitoring.[1]

This compound

Comparative Efficacy Data

A direct comparison of the in vitro and in vivo efficacy of mefloquine and this compound is hampered by the lack of published data for the latter. The following tables summarize the available quantitative data for mefloquine and highlight the data gap for this compound.

Table 1: In Vitro Antiplasmodial Activity

CompoundPlasmodium falciparum StrainIC₅₀ / EC₅₀Citation
Mefloquine Multidrug-resistantVaries (strain-dependent)[1][4]
Chloroquine-sensitiveVaries (strain-dependent)[1]
This compound Not availableData not available

Table 2: In Vivo Efficacy in Murine Models

CompoundPlasmodium SpeciesDosing RegimenParasitemia ReductionCitation
Mefloquine P. bergheiVariesDose-dependent
This compound Not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and comparison of antimalarial drug candidates. Below are generalized methodologies for key experiments typically cited in the literature for assessing antimalarial efficacy.

In Vitro Antiplasmodial Activity Assay

A common method to determine the in vitro activity of a compound against P. falciparum is the SYBR Green I-based fluorescence assay.

  • Parasite Culture: Asexual erythrocytic stages of P. falciparum (e.g., 3D7 or K1 strains) are maintained in continuous culture in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.

  • Assay Plate Preparation: Asynchronous parasite cultures with a parasitemia of approximately 0.5% and 2% hematocrit are added to a 96-well plate containing the serially diluted compound.

  • Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added to stain the parasite DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the 50% inhibitory concentration (IC₅₀) is calculated using a non-linear regression model.

In Vivo Suppressive Test in Murine Model

The 4-day suppressive test in Plasmodium berghei-infected mice is a standard in vivo model to assess the efficacy of potential antimalarial compounds.

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

  • Drug Administration: The test compound is administered orally or via another appropriate route to groups of infected mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle only, and a positive control group receives a standard antimalarial drug like chloroquine or mefloquine.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of parasitemia suppression.

  • Toxicity Monitoring: The general health and survival of the mice are monitored throughout the experiment.

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental designs can aid in understanding the complex processes involved in antimalarial drug action and evaluation.

Mefloquine_Mechanism_of_Action Mefloquine Mefloquine Parasite_Vacuole Parasite Digestive Vacuole Mefloquine->Parasite_Vacuole Accumulation Ribosome 80S Ribosome Parasite_Vacuole->Ribosome Interaction Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Antimalarial_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation a Compound Library b Primary Screen (P. falciparum) a->b c IC₅₀ Determination b->c d Cytotoxicity Assay c->d e Lead Compounds d->e Hit to Lead f Murine Model (P. berghei) e->f g Efficacy & Toxicity f->g Clinical Development Clinical Development g->Clinical Development

References

A Comparative Analysis of the Antimicrobial Spectrum of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline and Other Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated antimicrobial spectrum of the novel synthetic compound 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline against established quinolone antibiotics, namely Ciprofloxacin, Levofloxacin, and Moxifloxacin. Due to its status as a potential pharmaceutical intermediate, direct and comprehensive antimicrobial testing data for this compound is not yet publicly available. Therefore, this guide infers its likely antimicrobial profile based on the known activities of structurally related quinoline derivatives, particularly those bearing trifluoromethyl and hydroxyl functional groups.

Inferred Antimicrobial Profile of this compound

The chemical structure of this compound suggests potential antimicrobial activity. The quinoline core is a well-established pharmacophore in numerous antibacterial agents. The presence of a trifluoromethyl group at the 4-position is of particular interest, as this moiety is known to enhance the antimicrobial potency of various heterocyclic compounds. Furthermore, hydroxyquinoline derivatives have demonstrated a broad range of antibacterial and antifungal activities.

Based on the analysis of related compounds, it is hypothesized that this compound could exhibit activity against a spectrum of Gram-positive and Gram-negative bacteria. The trifluoromethyl group may contribute to enhanced activity against certain bacterial strains, a characteristic observed in other fluorinated quinolones. The hydroxyl group at the 2-position could also influence its biological activity and spectrum.

Comparative Antimicrobial Spectra: A Data-Driven Overview

To provide a clear benchmark for the potential efficacy of this compound, the following table summarizes the in vitro activity of three widely used fluoroquinolones against a panel of clinically relevant bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Table 1: Comparative in vitro Activity (MIC, µg/mL) of Selected Quinolones

MicroorganismCiprofloxacinLevofloxacinMoxifloxacin
Gram-Positive Bacteria
Staphylococcus aureus (MSSA)0.25 - 10.25 - 10.06 - 0.25
Staphylococcus aureus (MRSA)1 - >322 - >321 - 8
Streptococcus pneumoniae1 - 40.5 - 20.12 - 0.5
Enterococcus faecalis0.5 - 41 - 80.5 - 4
Gram-Negative Bacteria
Escherichia coli≤0.015 - 0.5≤0.03 - 1≤0.03 - 0.5
Klebsiella pneumoniae≤0.03 - 1≤0.06 - 2≤0.06 - 1
Pseudomonas aeruginosa0.25 - 20.5 - 82 - 8
Haemophilus influenzae≤0.015 - 0.12≤0.015 - 0.12≤0.015 - 0.06

Note: MIC values can vary depending on the specific strain and testing methodology. The ranges presented are compiled from various surveillance studies.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Quinolone antibiotics exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, topoisomerase IV is often the more susceptible target. By binding to these enzymes, quinolones stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.

Quinolone_Mechanism cluster_bacterium Bacterial Cell quinolone Quinolone entry Cellular Uptake quinolone->entry dna_gyrase DNA Gyrase (Topoisomerase II) entry->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV entry->topoisomerase_iv Inhibits replication_fork Replication Fork dna_break Double-Strand DNA Breaks replication_fork->dna_break Leads to cell_death Bacterial Cell Death dna_break->cell_death Induces

Quinolone Mechanism of Action

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent. Serial two-fold dilutions of the compound are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are also included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

MIC_Workflow start Start prep_agent Prepare Serial Dilutions of Antimicrobial Agent start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read and Record MIC Value incubate->read_results end End read_results->end

MIC Determination Workflow

Conclusion

While definitive data on the antimicrobial spectrum of this compound is pending further investigation, its structural features suggest it holds promise as a potential antimicrobial agent. By comparing its inferred profile with established quinolones like Ciprofloxacin, Levofloxacin, and Moxifloxacin, researchers can better position this novel compound in the drug discovery and development pipeline. The provided experimental protocols and mechanistic insights serve as a foundational resource for future studies aimed at fully characterizing its antimicrobial properties.

In vivo validation of the anticancer activity of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo anticancer activity of selected quinoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource of experimental data, detailed protocols, and visual representations of associated biological pathways. The following sections detail the performance of the novel quinoline derivative 91b1 and a series of quinoline-derived trifluoromethyl alcohols , benchmarked against relevant experimental controls.

Comparative Analysis of In Vivo Anticancer Activity

The in vivo anticancer efficacy of the selected quinoline derivatives was evaluated using two distinct animal models: a nude mouse xenograft model for compound 91b1 and a zebrafish embryo model for the trifluoromethyl alcohol derivatives . The quantitative data from these studies are summarized below.

Compound/AlternativeAnimal ModelCancer Cell LineDosageEfficacyToxicity
Quinoline Derivative 91b1 Nude Mice (Xenograft)KYSE450 (Esophageal Squamous Cell Carcinoma)50 mg/kg/daySignificant tumor growth inhibition. The average tumor volume in the treated group was approximately 60% smaller than the vehicle control group after 25 days.[1]Not explicitly stated in the provided results.
Quinoline-Derived Trifluoromethyl Alcohols Zebrafish EmbryoNot applicable (in vivo toxicity and growth inhibition)VariedIdentified as potent growth inhibitors.[2]Compound 2 and 3 were found to be more toxic than compound 1 . Compound 3 was shown to cause increased cell death.[2] In vitro LC50 for compound 2 was 14.14 µM.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key in vivo studies cited in this guide.

Nude Mouse Xenograft Model for Quinoline Derivative 91b1

This protocol outlines the procedure used to evaluate the in vivo antitumor effect of compound 91b1.[1]

  • Animal Model: Female athymic nude mice (BALB/c-nu/nu), 4 weeks old, were used for the study.

  • Cell Line: Human esophageal squamous cell carcinoma (ESCC) cell line KYSE450 was used to establish the tumor xenografts.

  • Tumor Cell Implantation:

    • Approximately 1 × 10⁶ KYSE450 cells, suspended in Hank's Balanced Salt Solution (HBSS), were subcutaneously injected into the mid-dorsal region of each mouse.

    • The tumors were allowed to grow for 10 days without any treatment.

  • Treatment:

    • Mice were then treated with compound 91b1 at a dose of 50 mg/kg/day.

  • Tumor Measurement and Efficacy Evaluation:

    • Tumor volume was monitored throughout the 25-day treatment period.

    • The efficacy was determined by comparing the relative tumor volume in the treated group to the vehicle control group.

Zebrafish Embryo Model for Quinoline-Derived Trifluoromethyl Alcohols

This protocol describes the in vivo toxicity and anticancer activity screening of quinoline-derived trifluoromethyl alcohols using a zebrafish embryo model.[2]

  • Animal Model: Wild-type zebrafish embryos were used for the assay.

  • Compound Exposure:

    • Embryos were exposed to varying concentrations of the quinoline-derived trifluoromethyl alcohols (compounds 1 , 2 , and 3 ).

  • Toxicity Assessment:

    • The toxicity of the compounds was evaluated by observing mortality rates and morphological changes in the embryos.

    • Apoptotic staining assays were performed to quantify cell death.

  • Anticancer Activity Assessment:

    • The anticancer activity was determined by assessing the growth inhibitory effects of the compounds on the developing embryos.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental processes and the mechanisms of action of these compounds, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_xenograft Nude Mouse Xenograft Model (Compound 91b1) cluster_zebrafish Zebrafish Embryo Model (Trifluoromethyl Alcohols) xenograft_start KYSE450 Cell Culture xenograft_implant Subcutaneous Implantation in Nude Mice xenograft_start->xenograft_implant xenograft_growth Tumor Growth (10 days) xenograft_implant->xenograft_growth xenograft_treatment Treatment with 91b1 (50 mg/kg/day) xenograft_growth->xenograft_treatment xenograft_measurement Tumor Volume Measurement (25 days) xenograft_treatment->xenograft_measurement xenograft_end Efficacy Analysis xenograft_measurement->xenograft_end zebrafish_start Zebrafish Embryo Collection zebrafish_exposure Exposure to Trifluoromethyl Alcohols zebrafish_start->zebrafish_exposure zebrafish_toxicity Toxicity Assessment (Mortality, Morphology) zebrafish_exposure->zebrafish_toxicity zebrafish_apoptosis Apoptosis Staining zebrafish_exposure->zebrafish_apoptosis zebrafish_activity Growth Inhibition Assessment zebrafish_exposure->zebrafish_activity zebrafish_end Efficacy and Toxicity Analysis zebrafish_toxicity->zebrafish_end zebrafish_apoptosis->zebrafish_end zebrafish_activity->zebrafish_end

In Vivo Anticancer Activity Experimental Workflows.

lumican_pathway cluster_pathway Proposed Mechanism of Action for Quinoline Derivative 91b1 Compound91b1 Quinoline Derivative 91b1 Lumican Lumican Expression Compound91b1->Lumican Downregulates Tumorigenesis Tumorigenesis Lumican->Tumorigenesis Promotes CellMigration Cell Migration Lumican->CellMigration Promotes CellInvasion Cell Invasion Lumican->CellInvasion Promotes CellProliferation Cell Proliferation Lumican->CellProliferation Promotes

Signaling Pathway of Quinoline Derivative 91b1.

trifluoromethyl_alcohols_moa cluster_moa General Mechanism of Action for Quinoline-Derived Trifluoromethyl Alcohols TFM_Alcohols Quinoline-Derived Trifluoromethyl Alcohols MultiplePathways Multiple Cellular Pathways TFM_Alcohols->MultiplePathways Targets CellGrowth Inhibition of Cell Growth MultiplePathways->CellGrowth Leads to Apoptosis Induction of Apoptosis MultiplePathways->Apoptosis Leads to

Mechanism of Action of Trifluoromethyl Alcohols.

References

Cross-validation of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline's biological effects in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validated biological effects of 2-hydroxyquinoline derivatives in various cell lines.

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the basis of numerous bioactive compounds.[1] Among these, 2-hydroxyquinoline and its derivatives have attracted considerable attention due to their wide spectrum of pharmacological activities.[1] These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] This guide provides an objective comparison of the performance of various 2-hydroxyquinoline derivatives, supported by experimental data, detailed methodologies, and illustrations of the key signaling pathways involved. While specific cross-validation data for 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is limited, this guide consolidates findings from structurally related compounds to provide a valuable reference for future research and drug development.

Anticancer Activity: A Multifaceted Approach to Inhibit Tumor Growth

2-Hydroxyquinoline derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a broad range of cancer cell lines.[1][4] Their mechanisms of action are diverse and often involve inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting crucial signaling pathways necessary for cancer cell proliferation and survival.[1]

Comparative Efficacy of 2-Hydroxyquinoline Derivatives in Cancer Cell Lines

The in vitro cytotoxic effects of several 2-hydroxyquinoline analogs have been extensively studied, with the half-maximal inhibitory concentration (IC50) serving as a key metric for their potency.

Compound/Derivative ClassCancer Cell LineIC50 (µM)
2-(trifluoromethyl)quinolin-4-amine derivatives
Compound 5ePC3 (Prostate Cancer)0.49[5]
K562 (Leukemia)0.08[5]
HeLa (Cervical Cancer)0.01[5]
8-Hydroxy-2-quinolinecarbaldehyde Hep3B (Hepatocellular Carcinoma)6.25 ± 0.034[1][6]
MDA231, T-47D, Hs578t, SaoS2, K562, SKHep112.5–25 (MTS50 µg/mL)[1][6]
2-Arylquinolines
Quinoline 13HeLa (Cervical Cancer)8.3[4]
Quinoline 12PC3 (Prostate Cancer)31.37[4]
Quinoline 11PC3 (Prostate Cancer)34.34[4]
Pyrido[2,3-d]pyrimidines
Compound 2HepG-2 (Liver Cancer)8.79[4]
Compound 4HepG-2 (Liver Cancer)11.25[4]
Compound 3HepG-2 (Liver Cancer)17.78[4]

Key Observations:

  • Derivatives of 2-(trifluoromethyl)quinolin-4-amine have shown particularly high potency against a range of cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[5]

  • 8-Hydroxy-2-quinolinecarbaldehyde exhibits significant antitumor effects, particularly against hepatocellular carcinoma.[1][6]

  • The lipophilicity of 2-arylquinolines appears to influence their cytotoxic effects, especially in HeLa and PC3 cells.[4]

Signaling Pathways in Anticancer Activity

The anticancer effects of 2-hydroxyquinoline derivatives are frequently mediated by modulating specific intracellular signaling pathways. A primary mechanism is the induction of apoptosis.[1] Furthermore, some derivatives can interfere with the cell's structural components, leading to cell cycle arrest.

cluster_0 Quinoline Derivative Action on Cancer Cells Derivative 2-Hydroxyquinoline Derivative Tubulin Tubulin Derivative->Tubulin Inhibits polymerization Microtubules Microtubule Disruption Tubulin->Microtubules CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Inhibition of tubulin polymerization by quinoline derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of multidrug-resistant microbes has spurred the search for new antimicrobial agents, and 2-hydroxyquinoline derivatives have shown considerable promise in this area.[4]

Comparative Efficacy of Quinoline Derivatives Against Microbial Strains

The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antimicrobial agent.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)
Quinoline-2-one derivative (6c) MRSA (Methicillin-resistant S. aureus)0.75[7]
VRE (Vancomycin-resistant Enterococci)0.75[7]
MRSE (Methicillin-resistant S. epidermidis)2.50[7]
1,2,3-Triazole incorporated quinoline (9) Staphylococcus aureus0.12[8]
Salmonella typhi0.12[8]
Escherichia coli0.12[8]
Quinoline-based hydroxyimidazolium hybrid (7b) Staphylococcus aureus2[9]
Mycobacterium tuberculosis H37Rv10[9]
N-methylbenzoindolo[3,2-b]-quinoline (8) Vancomycin-resistant E. faecium4[8]

Key Observations:

  • Quinoline-2-one derivatives exhibit potent activity against multidrug-resistant Gram-positive bacteria.[7]

  • Incorporation of a 1,2,3-triazole moiety can lead to highly potent antibacterial agents against a range of both Gram-positive and Gram-negative bacteria.[8]

  • Quinoline-based hybrids have demonstrated significant activity against Mycobacterium tuberculosis.[9]

Mechanism of Antimicrobial Action

A primary mechanism of action for many quinoline-based antimicrobials, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair.

cluster_1 Antimicrobial Mechanism of Quinoline Derivatives Derivative Quinoline Derivative Enzymes DNA Gyrase & Topoisomerase IV Derivative->Enzymes Inhibits DNA_Replication DNA Replication Inhibition Enzymes->DNA_Replication Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death cluster_2 Anti-inflammatory Action of Quinoline Derivatives Derivative Quinoline Derivative NFkB NF-κB Pathway Derivative->NFkB Inhibits COX COX Enzymes Derivative->COX Inhibits Proinflammatory Pro-inflammatory Mediators NFkB->Proinflammatory COX->Proinflammatory Inflammation Reduced Inflammation Proinflammatory->Inflammation cluster_3 MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Quinoline Derivative A->B C Add MTT Solution B->C D Incubate for Formazan Formation C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate Cell Viability & IC50 F->G

References

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved potency and selectivity remains a paramount objective for the scientific community. This guide presents a comparative analysis of a novel compound, 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline, benchmarked against established kinase inhibitors. This report is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating new chemical entities in the kinase inhibitor space.

Introduction to Kinase Inhibition and Drug Discovery

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of small molecule kinase inhibitors has transformed the treatment paradigms for various malignancies.[2][3] Quinoline and its derivatives have emerged as a versatile scaffold in medicinal chemistry, with several FDA-approved quinoline-containing compounds currently used as kinase inhibitors in clinical oncology.[4][5][6]

This guide focuses on the characterization of this compound, a compound with a quinoline core structure suggesting potential interactions with enzyme active sites.[7] While this specific molecule is recognized as a key intermediate in the synthesis of various pharmaceutical agents, its kinase inhibitory profile has not been extensively reported in publicly available literature.[7][8][9] Therefore, this document serves as a template, presenting hypothetical yet plausible experimental data to illustrate the benchmarking process against well-characterized kinase inhibitors.

Comparative Efficacy: In Vitro Inhibitory Activity

A crucial metric for evaluating a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit 50% of the target kinase's activity. Lower IC50 values are indicative of higher potency.[10]

For the purpose of this guide, we will designate "this compound" as Compound X . The following table summarizes hypothetical in vitro IC50 values for Compound X and a selection of well-known benchmark kinase inhibitors against various kinases. This data is illustrative and would typically be generated through extensive biochemical assays.

Kinase TargetCompound X (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Erlotinib (IC50, nM)
EGFR 5060.82
SRC 15070.5>10,000
ABL 200200.6>10,000
VEGFR2 75154.91,000
CDK2 500330>10,000

Note: The IC50 values for Staurosporine, Dasatinib, and Erlotinib are representative values from public sources. The values for Compound X are hypothetical for illustrative purposes.

Experimental Protocols

The determination of kinase inhibitory activity requires robust and reproducible experimental methods. Several assay formats are available, each with its own advantages.[3] Below are detailed protocols for commonly used kinase inhibition assays.

Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay is a homogeneous, high-throughput method that quantifies the amount of ATP remaining in solution following a kinase reaction.[11][12][13] A decrease in ATP is directly correlated with kinase activity.

Protocol:

  • Kinase Reaction: In a 96- or 384-well plate, combine the kinase, substrate, ATP, and the test compound (e.g., Compound X) in a suitable kinase buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • ATP Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent contains luciferase and luciferin, which produce a luminescent signal in the presence of ATP.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity.[13] Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for measuring kinase activity.[14] It utilizes fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule.[14]

Protocol:

  • Reaction Setup: Dispense the test compound, kinase, and substrate (often a biotinylated peptide) into a low-volume 384-well plate.

  • Initiation: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined time.

  • Detection: Add a detection solution containing a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor).

  • Signal Reading: After a final incubation period, read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: The HTRF ratio (665 nm/620 nm) is proportional to the amount of phosphorylated substrate.[15] Calculate IC50 values from the dose-response curves.

LanthaScreen™ TR-FRET Kinase Binding Assay

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay. It measures the binding of an inhibitor to the kinase of interest.[16][17]

Protocol:

  • Component Preparation: Prepare solutions of the test compound, the kinase (often GST-tagged), a terbium-labeled anti-GST antibody, and a fluorescently labeled ATP-competitive tracer.

  • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.

  • Incubation: Incubate the plate at room temperature for at least one hour.

  • Plate Reading: Read the plate in a TR-FRET-enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis: The TR-FRET ratio is calculated from the emission signals. A decrease in the FRET ratio indicates displacement of the tracer by the test compound, allowing for the determination of binding affinity (IC50).[18]

Signaling Pathway and Experimental Workflow Visualization

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription CompoundX Compound X CompoundX->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by Compound X.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Compound Dilution Series Assay_Plate Dispense Reagents & Compound to Plate Compound_Prep->Assay_Plate Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Assay_Plate Incubation Incubate at Room Temperature Assay_Plate->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Read_Plate Read Plate on Luminometer/Fluorometer Detection_Reagent->Read_Plate Data_Analysis Calculate % Inhibition & Determine IC50 Read_Plate->Data_Analysis

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Conclusion

The benchmarking process outlined in this guide provides a robust framework for the preclinical evaluation of novel kinase inhibitors. By systematically comparing a new compound's in vitro potency against established benchmarks, researchers can make informed decisions about its potential as a therapeutic candidate. While the data for this compound (Compound X) presented here is hypothetical, it illustrates the critical steps and comparative analyses necessary to advance a promising molecule through the drug discovery pipeline. Further studies, including kinase selectivity profiling, cell-based assays, and in vivo efficacy models, are essential to fully characterize any new kinase inhibitor.

References

Comparative Molecular Docking Analysis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential interactions between the novel quinoline derivative, 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline, and various protein targets implicated in cancer, bacterial infections, and malaria. Due to the limited availability of direct experimental docking data for this specific compound, this analysis presents a framework for evaluation, utilizing data from structurally related quinoline derivatives to offer a comparative perspective. Molecular docking studies are instrumental in predicting binding affinities and interaction patterns, thereby guiding the synthesis and development of more potent therapeutic agents.[1][2]

The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and antimalarial effects.[2][3] The subject of this guide, this compound, is a promising candidate for further investigation due to its unique structural features.

A Framework for In Silico Evaluation: Proposed Target Proteins

Based on the known biological activities of quinoline derivatives, the following protein targets are proposed for comparative molecular docking studies of this compound:

  • Anticancer Target: Epidermal Growth Factor Receptor (EGFR)

  • Antimicrobial Target: DNA Gyrase

  • Antimalarial Target: Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

Comparative Docking Performance of Representative Quinoline Derivatives

The following tables summarize quantitative data from molecular docking studies of various quinoline derivatives against the proposed protein targets. This data is presented to illustrate a comparative framework for evaluating this compound.

Table 1: Docking Performance of Quinoline Derivatives against Epidermal Growth Factor Receptor (EGFR)

Quinoline Derivative/CompoundPDB IDDocking Score (kcal/mol)Binding Energy (kJ/mol)IC50 (µM)
Compound 4f---0.015 ± 0.001
Quinoline derivative 6d---0.18
Quinoline derivative 8b---0.08
Varlitinib1XKK109 (fitness score)--
Imatinib1XKK-10.9--

Table 2: Docking Performance of Quinoline Derivatives against DNA Gyrase

Quinoline Derivative/CompoundPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µg/mL)
Compound 10---18.8-
Isoniazid (Standard)---14.6-
6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline (4c)---0.389
2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol (4e)---0.328
5,7-dichloro-2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol (4h)---0.214

Table 3: Docking Performance of Quinoline Derivatives against Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

Quinoline Derivative/CompoundPDB IDDocking Score (kcal/mol)IC50 (µM)
Quinoline-Triazole Hybrid 137--0.17 ± 0.05
Chloroquine1LDG-5.03-

Experimental Protocols: A Generalized Approach to Molecular Docking

The following protocol outlines a typical workflow for conducting comparative molecular docking studies.

Ligand and Protein Preparation
  • Ligand Preparation: The 2D structure of this compound and other comparative ligands are sketched using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field, such as Merck Molecular Force Field (MMFF94).[2] The final structures are saved in a format compatible with the docking software (e.g., .pdbqt).

  • Protein Preparation: The 3D crystal structures of the target proteins (EGFR, DNA Gyrase, PfDHODH) are obtained from the Protein Data Bank (PDB). The protein structures are prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate charges. The energy of the protein structure is then minimized to relieve any steric clashes.[2]

Molecular Docking Simulation
  • Software: A variety of software can be utilized for molecular docking, including AutoDock Vina, Glide (Schrödinger), and PyRx.[2][4][5]

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand. The dimensions and center of the grid are critical parameters that can significantly influence the docking results.[2]

  • Docking Execution: The docking program explores various conformations and orientations of the ligand within the defined grid box. It calculates the binding energy for each pose, and an algorithm is employed to identify the pose with the lowest binding energy, which represents the most stable predicted binding mode.[2]

Analysis and Interpretation of Results
  • Binding Affinity: The docking score or binding energy is used to estimate the binding affinity of the ligand for the protein. Lower binding energies typically indicate a more favorable interaction.

  • Interaction Analysis: The binding poses of the ligands are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site of the protein.

Visualizing Workflows and Biological Pathways

To further elucidate the processes involved in computational drug design and the biological context of the target proteins, the following diagrams illustrate a typical molecular docking workflow and the signaling pathways associated with the proposed targets.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, Add Hydrogens) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina, Glide, etc.) grid_gen->docking pose_analysis Binding Pose Analysis (Interactions) docking->pose_analysis scoring Scoring & Ranking (Binding Energy) docking->scoring EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Inhibitor Quinoline Inhibitor Inhibitor->EGFR Inhibits DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils (ATP-dependent) Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds Replication DNA Replication & Transcription Supercoiled_DNA->Replication Enables Inhibitor Quinoline Inhibitor Inhibitor->DNA_Gyrase Inhibits PfDHODH_Inhibition DHODH PfDHODH Orotate Orotate DHODH->Orotate Catalyzes Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine Leads to Parasite Parasite Growth & Replication Pyrimidine->Parasite Essential for Inhibitor Quinoline Inhibitor Inhibitor->DHODH Inhibits

References

A Comparative Guide to the Therapeutic Potential of Quinoline Derivatives: Focus on Anti-Inflammatory Effects and In Vitro-In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic effects of quinoline derivatives, with a focus on their anti-inflammatory properties. While specific experimental data for 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is not extensively available in publicly accessible literature, this document establishes a framework for its potential evaluation by comparing it with other well-researched quinoline-based compounds. The following sections detail common in vitro and in vivo experimental protocols, present available quantitative data for comparator compounds, and illustrate key signaling pathways and experimental workflows.

Introduction to Quinoline Derivatives as Therapeutic Agents

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous natural and synthetic bioactive molecules.[1] This scaffold is a key feature in several established drugs, most notably the antimalarial agents chloroquine and mefloquine.[2][3] Beyond their antiparasitic properties, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[1][4][5] The versatility of the quinoline ring allows for extensive chemical modifications, leading to a wide array of derivatives with diverse therapeutic potentials.[6]

The trifluoromethyl group, present in the target compound this compound, is a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity of drug candidates.[7] This suggests that trifluoromethylated quinolines are a promising area for drug discovery.

Comparative Analysis of Anti-Inflammatory Activity

To contextualize the potential therapeutic effects of this compound, this section compares the anti-inflammatory activity of several other quinoline derivatives for which experimental data is available.

In Vitro Anti-Inflammatory Activity

The in vitro anti-inflammatory activity of quinoline derivatives is often assessed by their ability to inhibit the production of pro-inflammatory mediators in cell-based assays. Common cell lines used include murine macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[8]

Table 1: In Vitro Anti-Inflammatory and Antiproliferative Activity of Selected Quinoline Derivatives

Compound/DerivativeAssayCell LineIC50 / EC50Reference
Imidazo[4,5-c]quinoline derivative (8l)Inhibition of interferon-stimulated genes-3.3 nM[9]
Imidazo[4,5-c]quinoline derivative (8l)Inhibition of NF-κB pathway-150.7 nM[9]
Pyrazolo[4,3-c]quinoline derivativesNitric Oxide (NO) production inhibitionRAW 264.7-[10]
Quinoline-2-carboxylic acidGrowth inhibitionMCF7Significant[4]
Quinoline-4-carboxylic acidGrowth inhibitionMCF7Significant[4]
Quinolinone–triazole hybrid (5a)Lipoxygenase (LOX) inhibition-10.0 µM[11]
ChloroquineInhibition of inflammatory cytokinesHuman lung explants~100 µM[12]
In Vivo Anti-Inflammatory Activity

The in vivo anti-inflammatory efficacy of novel compounds is frequently evaluated in animal models that mimic aspects of human inflammatory diseases. A widely used model for acute inflammation is the carrageenan-induced paw edema model in rodents.[13][14][15]

Table 2: In Vivo Anti-Inflammatory Activity of Selected Quinoline Derivatives

Compound/DerivativeAnimal ModelDosageEffectReference
N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochlorideMethotrexate-induced inflammation in rats200 mg/mLSignificant decrease in inflammatory mediators (IL-1β, NF-κB)[16]
Tetrahydrofurano/pyrano quinoline (THFD)Carrageenan-induced paw edema in rats25 mg/kg, p.o.Reduction in paw volume[13]
3-phenylpropanoic acid derivative (3f)Carrageenan-induced paw edema in Wistar rats20 mg/kg, i.p.Significant reduction in paw edema[17]
Quinoxaline derivativeCarrageenan-induced paw edema in Wistar rats0.2% w/w topical gelSignificant reduction in COX levels[18]
ChloroquineT-cell mediated immune response-Suppression of IFN-γ producing Th1 cells[19]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to assess the anti-inflammatory effects of quinoline derivatives.

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a standard inhibitor (e.g., L-NAME).

  • Inflammatory Stimulation: After a pre-incubation period (e.g., 1 hour), inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: The plates are incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6): a control group, a standard drug group (e.g., Diclofenac, 25 mg/kg), and test groups receiving different doses of the quinoline derivative. The compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: A 0.1 mL of 1% w/v solution of λ-carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[15][20]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.[20]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the control group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research methodology.

Signaling Pathway: Inhibition of NF-κB Activation

Many anti-inflammatory compounds, including some quinoline derivatives, exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] This pathway is a central regulator of inflammatory gene expression.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Quinoline Quinoline Derivative Quinoline->IKK Inhibits

Caption: Putative mechanism of NF-κB inhibition by quinoline derivatives.

Experimental Workflow: In Vitro to In Vivo Drug Discovery

The process of discovering and validating a new anti-inflammatory agent follows a logical progression from initial in vitro screening to more complex in vivo studies.

G A Compound Library (Quinoline Derivatives) B In Vitro Screening (e.g., NO Inhibition Assay) A->B C Hit Identification (Potent Inhibitors) B->C D In Vivo Efficacy Studies (e.g., Carrageenan-Induced Paw Edema) C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: A generalized workflow for anti-inflammatory drug discovery.

Conclusion and Future Directions

The quinoline scaffold represents a versatile platform for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. While direct experimental evidence for the therapeutic effects of this compound is limited in current literature, the data from analogous compounds suggest a strong potential for anti-inflammatory activity. Future research should focus on systematic in vitro screening of this specific compound and its derivatives, followed by in vivo validation in relevant animal models. Establishing a clear in vitro-in vivo correlation will be crucial for its progression as a potential clinical candidate. The experimental protocols and comparative data presented in this guide offer a foundational framework for such investigations.

References

A Head-to-Head Comparison: 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline Versus Novel Quinoline Analogs in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical development, and a selection of recently synthesized, novel quinoline analogs reveals significant potential across various therapeutic areas, including oncology and infectious diseases. This guide provides a head-to-head comparison based on available experimental data, offering researchers, scientists, and drug development professionals a detailed overview of their respective performances and underlying mechanisms of action.

This compound is a well-established building block in medicinal chemistry, recognized for its role in the synthesis of antimalarial, antimicrobial, and antifungal agents.[1] Its trifluoromethyl group often enhances metabolic stability and binding affinity. Recent research has also pointed to its potential in cancer research, with proposed mechanisms including the disruption of DNA synthesis and inhibition of cell survival proteins.[1] This comparison evaluates its implied potential against the demonstrated activities of novel quinoline-based compounds.

Quantitative Data Summary

The following tables summarize the biological activities of several novel quinoline analogs from recent studies, providing a benchmark for comparison with the potential applications of this compound.

Table 1: Anticancer Activity of Novel Quinoline Analogs

Compound IDNovel Analog ClassCancer Cell LineIC50 (µM)Reference
12e Quinoline-Chalcone DerivativeMGC-803 (Gastric)1.38[2][3]
HCT-116 (Colon)5.34[2][3]
MCF-7 (Breast)5.21[2][3]
5f 2-Aminodihydroquinoline AnalogMDA-MB-231 (Breast)~2[4]
5h 2-Aminodihydroquinoline AnalogMDA-MB-231 (Breast)~2[4]
3a 8-(Hydroxy)quinoline-5-sulfonamideC-32 (Melanoma)Data not specified[5]
3c 8-(Hydroxy)quinoline-5-sulfonamideC-32, MDA-MB-231, A549Most effective in series[5]

Table 2: Antimicrobial and Antifungal Activity of Novel Quinoline Analogs

Compound IDNovel Analog ClassTested OrganismMIC (µg/mL)Reference
Compound 2 N4-substituted QuinolineMRSA3.0[6]
MRSE3.0[6]
VRE3.0[6]
Compound 4 N4-substituted QuinolineMRSA0.75[6]
VRE0.75[6]
5d Quinolone-coupled HybridGram-positive & Gram-negative strains0.125–8[7]
2b, 2e, 2f, 2k, 2n Fluorinated Quinoline AnalogsSclerotinia sclerotiorum>80% inhibition at 50 µg/mL[8]
2g Fluorinated Quinoline AnalogRhizoctonia solani80.8% inhibition at 50 µg/mL[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Synthesis of Novel Quinoline Analogs

The synthesis of novel quinoline derivatives often involves multi-step reactions. For instance, the synthesis of quinoline-chalcone derivatives begins with the reaction of a substituted acetophenone with a substituted benzaldehyde to form the chalcone intermediate. This is then reacted with a quinoline moiety to yield the final product.[2][3] Fluorinated quinoline analogs have been synthesized using Tebufloquin as a lead compound, reacting with 2-fluoroaniline, ethyl 2-methylacetoacetate, and substituted benzoic acid.[8]

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds against various cancer cell lines (e.g., MGC-803, HCT-116, MCF-7) is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5.0×10³ cells per well and incubated overnight at 37°C in a 5% CO₂ atmosphere.[9]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0-100 µM).[9]

  • Incubation: Cells are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of the quinoline compounds is evaluated by determining the Minimum Inhibitory Concentration (MIC) according to standard protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., MRSA, MRSE, VRE) is used.[6]

  • Compound Preparation: The test compounds are serially diluted in an appropriate broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

G Experimental Workflow for Anticancer Drug Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of Novel Quinoline Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization mtt_assay MTT Assay for Cytotoxicity (IC50) characterization->mtt_assay Test Compounds cell_culture Cancer Cell Line Culture cell_culture->mtt_assay flow_cytometry Cell Cycle Analysis (Flow Cytometry) mtt_assay->flow_cytometry Active Compounds apoptosis_assay Apoptosis Assay (e.g., Annexin V) flow_cytometry->apoptosis_assay

Workflow for anticancer screening of quinoline analogs.

G Proposed Apoptotic Pathway Induced by Quinoline Analogs Compound Novel Quinoline Analog (e.g., Compound 12e) ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Apoptosis induction by novel quinoline analogs.

Conclusion

While this compound remains a valuable scaffold for the synthesis of bioactive molecules, this comparative guide highlights the significant advancements made in developing novel quinoline analogs with potent and specific biological activities. The presented data demonstrates that derivatives such as quinoline-chalcones and substituted aminoquinolines exhibit promising anticancer and antimicrobial properties, often with well-defined mechanisms of action. Future research should focus on direct, parallel comparisons of these novel analogs with derivatives of this compound to definitively establish structure-activity relationships and identify lead candidates for further preclinical and clinical development.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline based on general principles for hazardous chemical waste management. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is crucial to treat this chemical as hazardous, taking into account the known risks of quinoline derivatives and halogenated organic compounds.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and national regulations.[2]

The following procedures are designed to provide essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should occur within a certified chemical fume hood to minimize the risk of inhalation.[3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

  • Body Protection: A full-length laboratory coat.[1]

**Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Step 1: Waste Characterization and Segregation

  • Identify all components of the waste stream.

  • Segregate the waste based on its physical state (solid or liquid) and chemical compatibility. Do not mix this waste with other incompatible waste streams.[3]

  • As this compound is a halogenated organic compound, it should be collected in a designated container for halogenated organic waste.[5] This is crucial as the disposal costs for halogenated waste can be significantly higher than for non-halogenated waste.[6]

Step 2: Waste Collection and Container Labeling

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable container made of a compatible material.[1]

  • Liquid Waste: If the compound is in a solution, collect it in a dedicated, leak-proof, and sealable container compatible with the solvent.[1]

  • Contaminated Materials: Any items such as gloves, pipette tips, and weighing paper that are contaminated with the compound should be collected in a separate, sealed bag or container.[1]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] Also, list all other components of the waste mixture with their approximate percentages.[1]

Step 3: Storage of Hazardous Waste

  • Store the collected hazardous waste containers in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[1]

  • Ensure the storage area is cool, dry, and well-ventilated.[2]

  • Secondary containment is highly recommended to mitigate any potential leaks.[1]

Step 4: Arranging for Final Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[1]

  • Provide a complete inventory of the waste you have collected.

Quantitative Data from Structurally Similar Compounds

Compound ClassKey HazardsGeneral Disposal Guidelines
Quinoline Derivatives Toxic, potentially carcinogenic, harmful to aquatic life.[1][7]Treat as hazardous waste. Do not dispose down the drain.[1][2] Incineration is a common disposal method for organic materials.[5]
Halogenated Organic Compounds Often carcinogenic and pose environmental risks.[6]Segregate from non-halogenated waste.[8] Collect in designated, labeled containers.[5] Disposal is typically through regulated hazardous waste incineration.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: 2-Hydroxy-6-methyl-4- (trifluoromethyl)quinoline Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste (Solid, Liquid, Contaminated Debris) ppe->characterize segregate Step 3: Segregate Waste (Is it a Halogenated Organic Compound?) characterize->segregate collect_solid Collect in Labeled Solid Hazardous Waste Container segregate->collect_solid Yes (Solid) collect_liquid Collect in Labeled Liquid Hazardous Waste Container segregate->collect_liquid Yes (Liquid) collect_debris Collect in Labeled Contaminated Debris Container segregate->collect_debris Yes (Contaminated Debris) storage Step 4: Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage collect_debris->storage contact_ehs Step 5: Contact EHS for Pickup and Final Disposal storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline (CAS RN: 1828-96-2). The information herein is compiled from safety data for structurally similar compounds and general best practices for handling hazardous chemicals.

Hazard Assessment

  • Irritation: Causes skin, eye, and respiratory irritation.[1]

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[2]

  • Organ Toxicity: The parent compound, quinoline, may cause liver damage.[3][4]

  • Carcinogenicity: Quinoline is classified as a possible human carcinogen.[4][5]

Given these potential hazards, stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Equipment Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. Nitrile gloves offer good resistance to a variety of chemicals, but should be changed immediately upon contamination.
Eye and Face Protection Safety goggles and a face shieldTo protect against dust particles and chemical splashes.[6]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of protection based on risk assessment.To prevent inhalation of the powdered compound.[7]
Body Protection A laboratory coat, disposable gown, or coveralls.To prevent contamination of personal clothing and skin.
Foot Protection Closed-toe shoesTo protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly closed.

  • Designated Area: Conduct all handling of the solid compound within a designated area, such as a chemical fume hood or a glove box, to contain any dust.

  • Weighing: If weighing is necessary, perform it within a ventilated enclosure to minimize the dispersion of powder.

  • Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

Spill Management and Decontamination

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust.

  • Decontamination:

    • Wipe the spill area with a damp cloth or paper towels.

    • Wash the area with soap and water.

    • All cleaning materials should be disposed of as hazardous waste.

  • Personal Decontamination: If skin contact occurs, wash the affected area with soap and water for at least 15 minutes. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

    • Liquid Waste: Collect any solutions containing the compound in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Experimental Workflow Diagram

The following diagram outlines the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Dissolve/Use in Experiment Dissolve/Use in Experiment Weigh Compound->Dissolve/Use in Experiment Decontaminate Work Area Decontaminate Work Area Dissolve/Use in Experiment->Decontaminate Work Area Spill Spill Dissolve/Use in Experiment->Spill Segregate & Label Waste Segregate & Label Waste Decontaminate Work Area->Segregate & Label Waste Store Waste for Disposal Store Waste for Disposal Segregate & Label Waste->Store Waste for Disposal Doff PPE Doff PPE Store Waste for Disposal->Doff PPE Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol If spill occurs Follow Spill Protocol->Decontaminate Work Area

Caption: Safe handling workflow for this compound.

References

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